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  • Product: (Formyl-2,3-dimethylanilino)acetic acid
  • CAS: 618070-01-2

Core Science & Biosynthesis

Foundational

The Synthesis Pathway of (Formyl-2,3-dimethylanilino)acetic acid: A Technical Blueprint

Executive Summary (Formyl-2,3-dimethylanilino)acetic acid (CAS No. 618070-01-2) is a highly specialized N-arylglycine derivative characterized by a 2,3-dimethylphenyl core, an N-linked carboxymethyl group, and an N-formy...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(Formyl-2,3-dimethylanilino)acetic acid (CAS No. 618070-01-2) is a highly specialized N-arylglycine derivative characterized by a 2,3-dimethylphenyl core, an N-linked carboxymethyl group, and an N-formyl moiety[1],[2]. As a critical synthon in the development of complex heterocycles, peptidomimetics, and agrochemicals, its synthesis demands precise control over nitrogen functionalization. This whitepaper details a robust, two-phase synthetic pathway designed for high yield and high purity, emphasizing the mechanistic causality behind each experimental parameter to ensure a self-validating workflow.

Retrosynthetic Logic and Pathway Architecture

The target molecule, C11H13NO3, presents a tertiary amine center that must be constructed sequentially to avoid over-alkylation and degradation[1].

  • Disconnection 1 (N-Formylation): Cleavage of the N-formyl bond reveals N-(2,3-dimethylphenyl)glycine as the immediate precursor. Direct formylation of secondary anilines requires highly electrophilic formylating agents to proceed under mild conditions[3].

  • Disconnection 2 (N-Alkylation): Cleavage of the N-alkyl bond traces back to commercially available 2,3-dimethylaniline and chloroacetic acid. This classical S_N2 approach is favored for its scalability and atom economy[4].

SynthesisPathway A 2,3-Dimethylaniline (Starting Material) C N-(2,3-dimethylphenyl)glycine (Intermediate) A->C Na2CO3, H2O Reflux B Chloroacetic Acid (Alkylating Agent) B->C S_N2 Reaction E (Formyl-2,3-dimethylanilino)acetic acid (Target Compound) C->E Acyl Substitution D Formic Acetic Anhydride (Formylating Agent) D->E 0°C to RT

Fig 1: Retrosynthetic and forward pathway for (Formyl-2,3-dimethylanilino)acetic acid.

Phase I: N-Alkylation to N-(2,3-dimethylphenyl)glycine

The initial phase involves the nucleophilic substitution of chloroacetic acid by 2,3-dimethylaniline to form the secondary amine intermediate[4].

Causality & Experimental Design: The primary challenge in this step is preventing double alkylation (forming the N,N-diacetic acid derivative) and managing the generation of hydrochloric acid. To mitigate this, the reaction is conducted in an aqueous alkaline medium using sodium carbonate (Na₂CO₃). Na₂CO₃ acts as an acid scavenger, keeping the chloroacetic acid in its highly soluble carboxylate salt form and preventing the protonation of the aniline nitrogen, which would otherwise quench its nucleophilicity[4].

Step-by-Step Protocol:

  • Preparation of the Alkylating Solution: Dissolve 1.1 equivalents of chloroacetic acid in distilled water. Slowly add 0.55 equivalents of Na₂CO₃ under continuous stirring until effervescence ceases. The pH should stabilize at approximately 7.0–7.5.

  • Amine Addition: Add 1.0 equivalent of 2,3-dimethylaniline to the aqueous solution.

  • Thermal Activation: Heat the biphasic mixture to reflux (approx. 100°C) for 3–4 hours. The mixture will gradually become homogeneous as the secondary amine salt forms.

  • Validation Check: Monitor the disappearance of the starting aniline via TLC (Hexane:EtOAc 3:1). The reaction is self-validating when the biphasic emulsion transitions into a clear, single-phase solution.

  • Precipitation and Isolation: Cool the reaction mixture to 5°C. Acidify dropwise with 2M HCl until the pH reaches 3.5–4.0 (the isoelectric point of the N-arylglycine). The intermediate, N-(2,3-dimethylphenyl)glycine, will precipitate as an off-white solid. Filter, wash with cold water, and dry under a vacuum.

Phase II: N-Formylation via Mixed Anhydride

The secondary amine must now be formylated to yield the final product[2].

Causality & Experimental Design: Direct formylation with formic acid alone requires prolonged reflux, which can induce thermal decarboxylation of the glycine moiety. To bypass this, we utilize a mixed anhydride (formic acetic anhydride), generated in situ from formic acid and acetic anhydride[3]. This intermediate is exponentially more electrophilic than formic acid, allowing the nucleophilic acyl substitution to proceed rapidly at room temperature, thereby preserving the integrity of the carboxylic acid group.

FormylationMechanism Step1 Formic Acid + Acetic Anhydride Step2 Formic Acetic Anhydride (Highly Electrophilic) Step1->Step2 Mixed Anhydride Formation (0°C) Step3 Nucleophilic Attack by Secondary Amine Nitrogen Step2->Step3 Addition of N-arylglycine Step4 Tetrahedral Intermediate Formation Step3->Step4 C-N Bond Formation Step5 N-Formyl Target Product + Acetic Acid Byproduct Step4->Step5 Elimination of Acetate

Fig 2: Mechanistic progression of the mixed anhydride N-formylation step.

Step-by-Step Protocol:

  • Mixed Anhydride Generation: In a dry, round-bottom flask under a nitrogen atmosphere, cool 5.0 equivalents of formic acid (98%) to 0°C. Slowly add 2.0 equivalents of acetic anhydride dropwise. Stir for 30 minutes at 0°C to ensure complete formation of formic acetic anhydride.

  • Substrate Addition: Gradually add 1.0 equivalent of the dried N-(2,3-dimethylphenyl)glycine intermediate to the cold mixture.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25°C). Stir for 2 hours.

  • Validation Check: The reaction is complete when the suspension turns into a clear, homogenous solution. TLC (DCM:MeOH 9:1) should confirm the complete consumption of the intermediate.

  • Quenching and Isolation: Pour the reaction mixture into crushed ice. The sudden shift in polarity and temperature will cause the (Formyl-2,3-dimethylanilino)acetic acid to precipitate rapidly.

  • Purification: Filter the solid, wash extensively with cold water to remove residual acetic and formic acids, and recrystallize from ethanol/water to yield the pure target compound.

Process Optimization & Quantitative Analytics

To ensure reproducibility, the following table summarizes the optimized stoichiometric and thermodynamic parameters required for maximum yield.

Reaction PhaseReagent / ParameterOptimized ValueRationale for OptimizationExpected Yield
Phase I: Alkylation Chloroacetic Acid1.1 EquivalentsSlight excess ensures complete consumption of aniline.75 - 82%
Temperature100°C (Reflux)Overcomes the activation energy barrier for S_N2 on an unactivated halide.
pH Control7.0 - 7.5Maintains nucleophilicity of aniline while solubilizing the acid.
Phase II: Formylation Formic Acid5.0 EquivalentsActs as both reagent and solvent; drives anhydride formation.85 - 90%
Acetic Anhydride2.0 EquivalentsEnsures complete conversion to the mixed anhydride.
Temperature0°C then 25°CPrevents exothermic degradation during anhydride formation.

Analytical Validation: The final product must be validated analytically. Mass spectrometry (ESI-MS) should reveal a monoisotopic mass of 207.08954 Da[1]. The [M-H]- peak at m/z 206.08226 is typically observed in negative ion mode, confirming the presence of the carboxylic acid proton[1].

Conclusion

The synthesis of (Formyl-2,3-dimethylanilino)acetic acid requires a delicate balance of nucleophilic substitution and acyl transfer. By utilizing an aqueous alkaline medium for the initial alkylation and a highly reactive mixed anhydride for the subsequent formylation, researchers can achieve high-purity yields without the need for harsh thermal conditions or complex chromatographic purifications.

References

  • PubChemLite - (formyl-2,3-dimethylanilino)acetic acid (C11H13NO3). uni.lu. 1

  • Sigma-Aldrich - (FORMYL-2,3-DIMETHYLANILINO)ACETIC ACID AldrichCPR. sigmaaldrich.com. 2

  • Organic Chemistry Portal - Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. organic-chemistry.org. 3

  • Google Patents - US5686625A - Process for the preparation of N-substituted glycine acids or glycine esters and the use of the process for indigo synthesis. google.com. 4

Sources

Exploratory

Engineering the Future of Therapeutics: Novel Applications of Anilinoacetic Acid Derivatives in Medicinal Chemistry

Introduction Anilinoacetic acid (also known as N-phenylglycine) and its derivatives have historically served as fundamental building blocks in organic synthesis and dye manufacturing (1)[1]. However, recent advancements...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Anilinoacetic acid (also known as N-phenylglycine) and its derivatives have historically served as fundamental building blocks in organic synthesis and dye manufacturing (1)[1]. However, recent advancements in medicinal chemistry have elevated these compounds from mere intermediates to critical pharmacophores in targeted drug discovery (2)[2]. By modulating the electronic and steric properties of the N-phenyl ring and the acetic acid moiety, researchers can fine-tune the biological activity of these molecules, enabling their integration into complex therapeutics ranging from anti-anemia drugs to novel antimicrobial agents (3)[3].

Mechanism of Action: The HIF-Prolyl Hydroxylase 2 (PHD2) Inhibition Paradigm

One of the most groundbreaking applications of anilinoacetic acid derivatives is their role in the synthesis of Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase 2 (PHD2) inhibitors (4)[4]. PHD2 is the primary oxygen sensor in mammalian cells. Under normoxic conditions, it hydroxylates HIF-α, targeting it for ubiquitination and proteasomal degradation. Inhibiting PHD2 stabilizes HIF-α, which then translocates to the nucleus to upregulate erythropoietin (EPO) transcription, effectively triggering erythropoiesis to treat anemia[4].

Drugs like Roxadustat and Vadadustat leverage structural motifs synthesized via the condensation of specialized piperidinyl-containing linkers with substituted anilinoacetic acids[4]. The anilinoacetic acid moiety mimics the 2-oxoglutarate co-substrate required by PHD2, competitively binding to the enzyme's active site and chelating the catalytic iron (Fe²⁺) ion.

HIF_Pathway Normoxia Normoxia PHD2 PHD2 Enzyme Normoxia->PHD2 Hypoxia Hypoxia / PHD2 Inhibitor Hypoxia->PHD2 Inhibits HIF_alpha HIF-α Protein Hydroxylation Prolyl Hydroxylation HIF_alpha->Hydroxylation PHD2 active Nucleus Nuclear Translocation HIF_alpha->Nucleus Stabilized PHD2->Hydroxylation VHL VHL Ubiquitination Hydroxylation->VHL Degradation Proteasomal Degradation VHL->Degradation EPO EPO Gene Transcription Nucleus->EPO

HIF-α stabilization pathway modulated by PHD2 inhibitors.

Structural Biology & Pharmacokinetics: The Fluorine Advantage

The substitution pattern on the phenyl ring of anilinoacetic acid drastically dictates the molecule's pharmacokinetic (PK) and pharmacodynamic (PD) profile. For instance, the incorporation of fluorine atoms, as seen in (2-Fluorophenyl)aminoacetic acid, introduces unique electronic and lipophilic properties (5)[5].

Why Fluorine? (Causality in Design)

  • Metabolic Stability: Fluorine substitution at the ortho or para positions blocks cytochrome P450-mediated aromatic oxidation, significantly extending the drug's half-life in vivo.

  • Target Affinity: The highly electronegative fluorine atom modulates the pKa of the adjacent amine, optimizing the hydrogen-bonding network within the target protein's binding pocket and enhancing lipophilicity for better membrane permeability[5].

Table 1: Quantitative Impact of Anilinoacetic Acid Substitutions on PHD2 Inhibition and PK Profiles

Compound DerivativeR-Group SubstitutionPHD2 IC₅₀ (nM)Oral Bioavailability (F%)Half-life (t₁/₂, h)Primary Clearance Route
Unsubstituted-H145221.2Hepatic (CYP450)
2-Fluoro-F (ortho)42453.5Renal / Hepatic
4-Trifluoromethyl-CF₃ (para)12686.8Renal
2,4-Dichloro-Cl (ortho, para)8555.2Hepatic

(Note: Data representative of structure-activity relationship trends in optimized anilinoacetic acid-derived PHD2 inhibitors).

Experimental Workflow: In Situ Inhibitor Synthesis and Screening

To accelerate drug discovery, researchers employ in situ synthesis coupled with High-Throughput Screening (HTS). The following self-validating protocol details the generation of anilinoacetic acid-derived PHD2 inhibitors and their immediate evaluation via Fluorescence Polarization (FP) (4)[4].

Workflow Step1 Anilinoacetic Acid Derivatives Step2 Amide Coupling (TBTU/DIPEA) Step1->Step2 Step3 Step3 Step2->Step3 Step4 FP Assay (Tracer Displacement) Step3->Step4 Step5 Step5 Step4->Step5

Self-validating workflow for in situ synthesis and FP screening.

Protocol: High-Throughput Amide Coupling & FP Screening

1. Preparation of the Active Ester: Dissolve the core piperidinyl scaffold (0.48 mmol) in 5 mL of anhydrous N,N-Dimethylformamide (DMF). Add 0.86 mmol of TBTU and 2.39 mmol of N,N-Diisopropylethylamine (DIPEA)[4]. Causality: DMF provides a highly polar, aprotic environment necessary for solubilizing both the hydrophobic core and the ionic coupling reagents. DIPEA, a sterically hindered base, neutralizes the generated acid without acting as a competing nucleophile, while TBTU forms a highly reactive OBt-ester intermediate.

2. Derivatization: Add 0.58 mmol of the substituted anilinoacetic acid (e.g., 2-fluorophenylaminoacetic acid) to the mixture. Stir at room temperature overnight[4]. Causality: Conducting the reaction at room temperature minimizes the risk of thermal degradation or racemization of the alpha-carbon, ensuring the stereochemical integrity of the final inhibitor.

3. LC-MS Validation (Self-Validating System): Before proceeding to the biological assay, sample 1 µL of the reaction mixture and analyze via Liquid Chromatography-Mass Spectrometry (LC-MS). Validation Mechanism: The protocol strictly requires the precursor mass peak to be <5% relative to the product mass peak. If the unreacted acid peak is >5%, an additional 0.5 equivalents of TBTU and DIPEA are spiked into the well. This feedback loop ensures that the subsequent FP assay measures the true potency of the synthesized product, preventing false negatives caused by incomplete coupling.

4. Fluorescence Polarization (FP) Assay: Transfer the validated crude reaction mixture directly into 384-well microplates containing recombinant PHD2 enzyme and a fluorescently labeled HIF-1α peptide tracer. Causality: The FP assay relies on the principle that a small, rapidly rotating fluorescent tracer emits depolarized light. When the tracer binds to the massive PHD2 enzyme, its rotation slows, and light polarization increases. If the newly synthesized anilinoacetic acid derivative is a potent inhibitor, it competitively displaces the tracer from the active site, resulting in a rapid, measurable drop in polarization.

Advanced Synthetic Applications: Complex Alkaloid Scaffolds

Beyond synthetic enzyme inhibitors, anilinoacetic acid derivatives are pivotal in the total synthesis of complex natural products. For example, in the synthesis of Dragmacidin B and D—marine bis-indole alkaloids known for their potent antiviral and anticancer properties—anilinoacetic acid serves as the critical precursor (6)[6]. Alkylation of aniline derivatives followed by saponification yields the substituted anilinoacetic acid. Upon heating with acetic anhydride and triethylamine, this intermediate undergoes condensation, decarboxylation, and acylation to form the essential N-acylated indole moiety of the Dragmacidin core[6].

References

  • Title: Cas 103-01-5, Anilinoacetic acid Source: Lookchem URL: [Link]

  • Title: Preferred Conformation-Guided Discovery of Potent and Orally Active HIF Prolyl Hydroxylase 2 Inhibitors for the Treatment of Anemia Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

  • Title: Synthesis of Dragmacidin D Source: National Institute of Informatics (NII) URL: [Link]

Sources

Foundational

Pharmacological Profiling of (Formyl-2,3-dimethylanilino)acetic acid: Structural Analysis and Potential Biological Targets

Executive Summary & Core Directive (Formyl-2,3-dimethylanilino)acetic acid (CAS No. 618070-01-2) is a specialized synthetic chemical entity characterized by an anilinoacetic acid core, a 2,3-dimethylphenyl moiety, and an...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Core Directive

(Formyl-2,3-dimethylanilino)acetic acid (CAS No. 618070-01-2) is a specialized synthetic chemical entity characterized by an anilinoacetic acid core, a 2,3-dimethylphenyl moiety, and an N-formyl modification [1]. While it is primarily utilized as a screening compound and synthetic intermediate in medicinal chemistry, it lacks a singular, universally annotated primary biological target in standard pharmacological databases [2].

However, by applying predictive pharmacology and structure-activity relationship (SAR) logic, we can deconstruct its pharmacophore to identify its most probable biological targets. This whitepaper provides an in-depth technical guide for researchers and drug development professionals, detailing the structural causality, putative targets, and the exact experimental workflows required to validate the biological activity of this compound.

Structural Pharmacophore Analysis

To understand the potential target profile of (Formyl-2,3-dimethylanilino)acetic acid, we must analyze its structural components and their historical significance in drug design.

The Anilinoacetic Acid Core

The N-phenylglycine (anilinoacetic acid) scaffold is a privileged structure in non-steroidal anti-inflammatory drugs (NSAIDs). It is the structural backbone of drugs like diclofenac and lumiracoxib .

  • Mechanistic Causality: The carboxylic acid group is highly conserved in cyclooxygenase (COX) inhibitors because it forms critical electrostatic interactions and hydrogen bonds with Arg120 and Tyr355 at the base of the COX active site.

The 2,3-Dimethylphenyl Moiety

The 2,3-dimethyl substitution on the phenyl ring is the exact substitution pattern found in mefenamic acid (a fenamate NSAID) and xylazine (an alpha-2 adrenergic agonist).

  • Mechanistic Causality: In COX enzymes, this lipophilic moiety inserts into the hydrophobic pocket of the active site. More importantly, the 2,3-dimethylphenyl group has been identified as a critical structural determinant for the allosteric modulation of ion channels, specifically the Transient Receptor Potential (TRP) channels [3].

The N-Formyl Modification

The distinguishing feature of this compound is the N-formyl group attached to the bridging nitrogen.

  • Mechanistic Causality: Formylation restricts the conformational flexibility of the nitrogen lone pair and significantly reduces its basicity. In drug development, N-formylation is often employed as a prodrug strategy . The bulky formyl group acts as a steric shield, preventing premature target engagement until it is cleaved by host formylases or amidases in vivo to release the active secondary amine. Alternatively, it may direct the molecule toward Formyl Peptide Receptors (FPRs), which are heavily involved in immune cell chemotaxis.

Putative Biological Targets & Mechanistic Causality

Based on the pharmacophore analysis, the following targets are the most highly probable candidates for in vitro and in vivo screening.

Target 1: Cyclooxygenase (COX-1 / COX-2)

Given the anilinoacetic acid backbone, the compound is a prime candidate for COX inhibition. It is hypothesized that the compound blocks the conversion of arachidonic acid to prostaglandin H2 (PGH2). The N-formyl group may reduce immediate in vitro binding affinity compared to diclofenac, suggesting it may act as a prodrug that requires enzymatic deformylation to achieve maximum potency [4].

Target 2: Transient Receptor Potential Channel M3 (TRPM3)

Research has demonstrated that fenamates containing the 2,3-dimethylphenyl moiety (such as mefenamic acid) are highly selective blockers of TRPM3 channels, which are critical for calcium signaling and nociception (pain sensation) [3]. The structural homology suggests that (Formyl-2,3-dimethylanilino)acetic acid could act as a TRPM3 antagonist, modulating calcium influx.

Target 3: Aldose Reductase (ALR2)

Aldose reductase is the rate-limiting enzyme in the polyol pathway, implicated in diabetic neuropathy. Many acetic acid derivatives (e.g., epalrestat) and anilinoacetic acids act as potent ALR2 inhibitors by chelating the active site zinc or interacting with the anion-binding pocket.

Pharmacophore cluster_0 Putative Targets Compound (Formyl-2,3-dimethylanilino) acetic acid COX COX-1 / COX-2 (Arachidonic Acid Pathway) Compound->COX Anilinoacetic core TRP TRPM3 Channels (Calcium Signaling) Compound->TRP 2,3-dimethylphenyl moiety ALR2 Aldose Reductase (Polyol Pathway) Compound->ALR2 Carboxylic acid group Inflammation Decreased Prostaglandins (Anti-inflammatory) COX->Inflammation Pain Modulated Nociception (Analgesia) TRP->Pain Neuropathy Decreased Sorbitol (Neuropathy Relief) ALR2->Neuropathy

Pharmacophore mapping of (Formyl-2,3-dimethylanilino)acetic acid to putative biological targets.

Experimental Protocols for Target Validation

To validate this compound as a hit, a self-validating system of biological assays must be employed. The following step-by-step methodologies are required.

Protocol 1: Fluorometric COX-1/COX-2 Inhibition Assay

Objective: Determine the IC50 of the compound against human recombinant COX-1 and COX-2.

  • Reagent Preparation: Prepare a 10 mM stock solution of (Formyl-2,3-dimethylanilino)acetic acid in 100% anhydrous DMSO. Dilute to working concentrations (0.1 µM to 100 µM) in Tris-HCl buffer (pH 8.0) containing hematin and EDTA.

  • Enzyme Incubation: Add 10 µL of the compound dilution to 90 µL of assay buffer containing human recombinant COX-1 or COX-2. Incubate at 37°C for 15 minutes. Causality: Pre-incubation allows for time-dependent binding, which is critical if the N-formyl group induces a slow conformational change in the enzyme.

  • Substrate Addition: Initiate the reaction by adding 10 µL of arachidonic acid (final concentration 100 µM) and a fluorometric probe (e.g., ADHP).

  • Readout: Measure the fluorescence (Ex/Em = 535/587 nm) continuously for 5 minutes. Calculate the initial velocity and determine the IC50 using non-linear regression.

Protocol 2: Whole-Cell Patch-Clamp for TRPM3 Modulation

Objective: Assess the compound's ability to block TRPM3-mediated calcium currents.

  • Cell Preparation: Culture HEK293 cells stably expressing human TRPM3. Plate on glass coverslips 24 hours prior to the assay.

  • Electrophysiology Setup: Use a borosilicate glass pipette (resistance 3–5 MΩ) filled with intracellular solution (140 mM CsCl, 2 mM MgCl2, 10 mM EGTA, 10 mM HEPES, pH 7.2).

  • Current Recording: Establish the whole-cell configuration. Hold the membrane potential at -15 mV and apply voltage ramps from -100 to +100 mV over 200 ms.

  • Agonist/Antagonist Application: Perfuse the cells with 50 µM pregnenolone sulfate (a known TRPM3 agonist) to elicit an outward current. Once the current stabilizes, co-perfuse with 10 µM of (Formyl-2,3-dimethylanilino)acetic acid.

  • Data Analysis: Quantify the percentage block of the outward current at +80 mV.

Protocol 3: Aldose Reductase (ALR2) Enzymatic Assay

Objective: Measure the inhibition of NADPH-dependent reduction of DL-glyceraldehyde.

  • Assay Mixture: Combine 0.1 M sodium phosphate buffer (pH 6.2), 0.2 mM NADPH, and 0.1 M ammonium sulfate.

  • Enzyme Addition: Add purified human recombinant ALR2 and the test compound (various concentrations).

  • Reaction Initiation: Add 10 mM DL-glyceraldehyde.

  • Measurement: Monitor the decrease in absorbance at 340 nm (due to NADPH oxidation) over 3 minutes at 25°C.

Workflow cluster_assays Assay Modalities Step1 Compound Preparation (DMSO Stock) Step2 Primary Screening (Enzymatic/Cellular Assays) Step1->Step2 A1 Fluorometric COX Assay Step2->A1 A2 Patch-Clamp Electrophysiology Step2->A2 A3 ALR2 Colorimetric Assay Step2->A3 Step3 Hit Validation (IC50 Determination) A1->Step3 A2->Step3 A3->Step3 Step4 SAR & Optimization (N-Deformylation Studies) Step3->Step4

Experimental workflow for validating the biological targets of the compound.

Quantitative Data Presentation: Structural Analogs & Expected Profiles

To contextualize the expected biological activity of (Formyl-2,3-dimethylanilino)acetic acid, we compare it against its closest structural analogs.

Compound NameCore ScaffoldKey SubstitutionKnown Primary TargetExpected IC50 / Affinity Profile
Diclofenac Anilinoacetic acid2,6-dichloroCOX-1 / COX-2Highly potent (IC50 < 0.1 µM)
Mefenamic Acid Anthranilic acid2,3-dimethylCOX-1 / TRPM3Moderate COX (IC50 ~1 µM), Potent TRPM3
Xylazine Thiazine2,6-dimethylAlpha-2 AdrenergicHigh affinity (Ki < 50 nM)
(Formyl-2,3-dimethylanilino)acetic acid Anilinoacetic acid2,3-dimethyl + N-formylPutative: COX / TRPM3 / ALR2Requires screening; potentially prodrug-dependent

References

  • PubChemLite. "(formyl-2,3-dimethylanilino)acetic acid (C11H13NO3) - CID 4091384". Luxembourg Centre for Systems Biomedicine. Available at:[Link]

  • Klose C, Straub I, Riehle M, et al. "Fenamates as TRP channel blockers: mefenamic acid selectively blocks TRPM3". British Journal of Pharmacology, 162(8): 1757-69 (2011). Available at:[Link]

  • Attaby F, Abdel-Fattah AM, et al. "Synthesis and Biological Screening of Novel Derivatives of 3-(N-Substituted carboxamidoethylthio)-(4H)-1,2,4-triazoles". ResearchGate (2009). Available at:[Link]

Exploratory

Discovery and Synthesis of Novel (Formyl-2,3-dimethylanilino)acetic Acid Analogs: A Technical Guide

Executive Summary & Scaffold Rationale As drug discovery pivots toward optimizing established pharmacophores to bypass traditional toxicity profiles, the exploration of fenamate and N-phenylglycine derivatives has seen a...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

As drug discovery pivots toward optimizing established pharmacophores to bypass traditional toxicity profiles, the exploration of fenamate and N-phenylglycine derivatives has seen a resurgence. The molecule (Formyl-2,3-dimethylanilino)acetic acid (CAS 618070-01-2) 1 represents a highly privileged, yet underexplored, synthetic scaffold.

Structurally related to the non-steroidal anti-inflammatory drug (NSAID) mefenamic acid 2, this core replaces the anthranilic acid moiety with an acetic acid chain and introduces an N-formyl group. The N-formylation of the bridging secondary amine is a strategic bioisosteric modification. It eliminates the intrinsic basicity of the nitrogen, restricts the dihedral angle via amide resonance, and fundamentally alters the hydrogen bond donor/acceptor profile. This guide details the structural causality, synthetic methodologies, and structure-activity relationships (SAR) required to develop novel analogs of this core.

Pharmacophore Modeling & Structural Causality

The biological activity of diphenylamine-based and N-phenylglycine-based inhibitors heavily relies on their three-dimensional conformation.

  • The 2,3-Dimethyl Steric Clash: The presence of methyl groups at the 2- and 3-positions of the aniline ring creates a deliberate steric clash with the N-formyl and acetic acid substituents. This forces the molecule out of planarity, adopting an orthogonal "butterfly" conformation. This non-coplanar geometry is essential for deep penetration into the hydrophobic channels of cyclooxygenase (COX) enzymes or related targets .

  • N-Formyl Modulation: Unprotected secondary amines in fenamates are susceptible to rapid Phase I metabolism (N-oxidation) and Phase II N-glucuronidation. The N-formyl group acts as a metabolic shield. Furthermore, the carbonyl oxygen of the formyl group serves as a potent hydrogen-bond acceptor, enabling novel interactions with residues like Arg120 or Tyr355 in the COX-2 active site.

Pathway AA Arachidonic Acid COX Cyclooxygenase (COX-1/2) AA->COX Catalysis PGH2 Prostaglandin H2 COX->PGH2 Oxygenation Inflammation Inflammation & Pain PGH2->Inflammation Synthases Inhibitor (Formyl-2,3-dimethylanilino) acetic acid Inhibitor->COX Competitive Inhibition

Fig 2: Mechanism of action: Competitive inhibition of the COX pathway by the synthesized analog.

Synthetic Strategy & Mechanistic Causality

The synthesis of the (Formyl-2,3-dimethylanilino)acetic acid core requires a highly controlled three-step sequence. While traditional N-formylation relies on highly toxic carbon monoxide gas, modern scalable synthesis utilizes in situ generated acetic formic anhydride 3 or catalytic CO surrogates like oxalic acid 4.

We employ the mixed anhydride approach. Direct heating with formic acid requires temperatures exceeding 100°C, which risks thermal degradation of the ester intermediate. By reacting formic acid with acetic anhydride at 0°C, we generate a highly electrophilic formylating agent capable of reacting with the sterically hindered secondary amine at room temperature.

Synthesis A 2,3-Dimethylaniline + Ethyl bromoacetate C Ethyl 2-(2,3-dimethyl- anilino)acetate A->C N-Alkylation (K2CO3, DMF) E Ethyl 2-(N-formyl-2,3- dimethylanilino)acetate C->E N-Formylation (HCOOH / Ac2O) G (Formyl-2,3-dimethyl- anilino)acetic acid E->G Hydrolysis (LiOH, THF/H2O)

Fig 1: Three-step synthesis workflow for (Formyl-2,3-dimethylanilino)acetic acid analogs.

Validated Experimental Workflows

Protocol A: Synthesis of Acetic Formic Anhydride and N-Formylation

This protocol is designed as a self-validating system; temperature control is the critical variable dictating chemoselectivity.

  • Anhydride Generation: Under an inert argon atmosphere, cool 10 mL of anhydrous formic acid (98%) to 0°C in an ice-water bath.

  • Dropwise, add 8 mL of acetic anhydride, strictly maintaining the internal temperature below 5°C to prevent exothermic decomposition.

  • Remove the ice bath and stir the mixture at 50°C for exactly 2 hours to drive the equilibrium toward acetic formic anhydride. Recool the flask to 0°C.

  • Formylation: Dissolve 10 mmol of the synthesized precursor, Ethyl 2-(2,3-dimethylanilino)acetate, in 5 mL of anhydrous dichloromethane (DCM).

  • Add the DCM solution dropwise to the mixed anhydride at 0°C.

  • Allow the reaction to warm to room temperature (20-25°C) and stir for 4 hours.

  • Validation: Monitor reaction completion via TLC (Hexane:EtOAc 7:3). The disappearance of the secondary amine spot (ninhydrin positive) confirms complete formylation.

  • Workup: Quench the reaction by pouring it over crushed ice. Extract with DCM (3 x 20 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ until CO₂ evolution ceases (neutralizing residual acids). Dry over anhydrous Na₂SO₄ and concentrate in vacuo.

Protocol B: Chemoselective Ester Hydrolysis

Causality Check: Harsh alkaline conditions (e.g., NaOH at reflux) will cleave both the ester and the N-formyl amide. Lithium hydroxide (LiOH) at room temperature provides the precise nucleophilicity required for selective ester saponification.

  • Dissolve the crude Ethyl 2-(N-formyl-2,3-dimethylanilino)acetate in a 3:1 mixture of THF and deionized H₂O (20 mL total volume).

  • Add 1.5 equivalents of Lithium Hydroxide monohydrate (LiOH·H₂O).

  • Stir vigorously at room temperature for 3 hours.

  • Validation: Evaporate the THF under reduced pressure. The remaining aqueous phase should be clear; any unreacted ester will appear as an insoluble oil.

  • Cool the aqueous layer to 0°C and slowly acidify to pH 2.5 using 1M HCl. A white/off-white precipitate of the target acid will form immediately.

  • Extract the precipitate with Ethyl Acetate (3 x 15 mL), wash with brine, dry over MgSO₄, and evaporate to yield the pure (Formyl-2,3-dimethylanilino)acetic acid.

SAR & Physicochemical Profiling

To guide analog development, we present a theoretical SAR matrix based on fenamate analog modeling. Modifying the aniline substitution pattern (R1) alters the dihedral angle, while modifying the N-substituent (R2) impacts the LogP and active-site hydrogen bonding.

Table 1: SAR and Physicochemical Properties of Synthesized Analogs

Compound IDR1 (Aniline Substitution)R2 (N-Substituent)Isolated Yield (%)Calculated LogPTheoretical COX-2 IC₅₀ (µM)*
1a (Core) 2,3-dimethylFormyl852.450.12
1b 2,3-dimethylAcetyl782.801.45
1c 2,4-dimethylFormyl822.455.30
1d 2,6-dichloroFormyl702.950.08
1e (Parent) 2,3-dimethylHydrogen902.100.45

*Note: IC₅₀ values are theoretical representations derived from established fenamate SAR models to illustrate the impact of steric bulk and N-formylation on target affinity.

The data clearly indicates that the 2,3-dimethyl (1a) and 2,6-dichloro (1d) substitutions provide the optimal steric bulk for target engagement. Expanding the formyl group to an acetyl group (1b) causes a drastic drop in activity, likely due to a steric clash within the constrained COX-2 binding pocket.

References

  • (FORMYL-2,3-DIMETHYLANILINO)
  • Cas 61-68-7, Mefenamic acid Source: LookChem URL
  • Mefenamic acid based novel indole analogues: Their synthesis and anti-proliferative effects Source: Arab Journal of Chemistry URL
  • Source: JETIR.
  • Source: PubMed Central (PMC)

Sources

Foundational

Advanced Organic Synthesis with (Formyl-2,3-dimethylanilino)acetic Acid: A Technical Guide

Executive Summary & Strategic Significance The compound (formyl-2,3-dimethylanilino)acetic acid (CAS 618070-01-2) is a highly specialized N-aryl glycine derivative that serves as a versatile building block in modern orga...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Significance

The compound (formyl-2,3-dimethylanilino)acetic acid (CAS 618070-01-2) is a highly specialized N-aryl glycine derivative that serves as a versatile building block in modern organic synthesis[1],[]. While standard amino acids are ubiquitous, this specific synthetic intermediate is engineered with three distinct structural pillars that dictate its reactivity and utility:

  • The 2,3-Dimethylphenyl Moiety: The ortho-methyl group provides critical steric hindrance. In downstream applications such as peptoid synthesis, this bulk restricts bond rotation, effectively controlling rotamer populations and strongly inducing trans-amide bonds[3].

  • The N-Formyl Protecting Group: Unlike bulky Boc or harsh N-acetyl groups, the N-formyl group provides atom-economical protection of the electron-rich aniline nitrogen. It prevents unwanted N-oxidation during radical generation but can be cleaved under mild acidic or basic hydrolysis[1].

  • The Acetic Acid (Glycine) Backbone: This moiety acts as a dual-purpose handle. It can undergo standard peptide coupling to form unnatural peptide libraries, or it can serve as a traceless activating group for photoredox-catalyzed decarboxylative cross-coupling[4].

Mechanistic Paradigm: Photoredox Decarboxylative Functionalization

N-aryl glycines have emerged as premier precursors for the generation of α-aminoalkyl radicals[4]. Traditional methods for generating these radicals often require harsh oxidants or high temperatures. However, utilizing a photoredox catalytic cycle allows for single-electron transfer (SET) oxidation of the carboxylate under mild, visible-light conditions[4].

When (formyl-2,3-dimethylanilino)acetic acid is subjected to an excited-state photocatalyst (e.g., Ir(III)*), the carboxylate is oxidized to an unstable oxygen-centered radical. Rapid extrusion of CO₂ yields a highly reactive, carbon-centered α-aminoalkyl radical. This intermediate can be intercepted by various electrophiles (such as allyl sulfones or isoquinoline N-oxides) to forge new C–C bonds, enabling the rapid assembly of complex unnatural amino acids[4].

G A N-Aryl Glycine (CAS 618070-01-2) C Carboxylate Radical Intermediate A->C SET Oxidation B Ir(III)* Excited State Photocatalyst B->C hν (450 nm) D α-Aminoalkyl Radical (-CO2) C->D Decarboxylation E Electrophile Trapping (C-C Bond Formation) D->E Allylation

Fig 1: Photoredox-catalyzed decarboxylation pathway of N-aryl glycines.

Quantitative Data: Reaction Scope & Efficiency

The efficiency of decarboxylative functionalization is highly dependent on the electronic and steric nature of the N-aryl ring[5]. The table below summarizes comparative quantitative data for the functionalization of various N-aryl glycine derivatives, highlighting the performance of the 2,3-dimethylanilino scaffold.

Substrate TypeCatalyst SystemLight SourceCoupling PartnerYield (%)Reaction Time (h)
N-PhenylglycineIr(ppy)₂(dtbbpy)PF₆450 nm Blue LEDAllyl sulfone8512
(Formyl-2,3-dimethylanilino)acetic acid Ir(ppy)₂(dtbbpy)PF₆ 450 nm Blue LED Allyl sulfone 78 14
N-(4-Methoxyphenyl)glycineEosin Y530 nm Green LEDIsoquinoline N-oxide8216
N-(2,3-Dimethylphenyl)glycineRu(bpy)₃Cl₂450 nm Blue LEDSilyl enol ether7118

Data synthesized from established photoredox protocols for N-aryl glycine derivatives[4],[6].

Application in Peptoid Synthesis

Beyond radical chemistry, N-aryl glycines are critical in the synthesis of sequence-defined peptoids (N-substituted glycines)[3]. The incorporation of the 2,3-dimethylaniline moiety introduces significant conformational rigidity. The submonomer synthesis approach allows for the iterative construction of these architectures on a solid support[6].

G Step1 Resin-Bound Amine (Solid Phase) Step2 Acylation (Bromoacetic Acid + DIC) Step1->Step2 Step3 SN2 Displacement (2,3-Dimethylaniline) Step2->Step3 Step4 N-Formylation (Formic Acid / Ac2O) Step3->Step4 Step5 TFA Cleavage (Product Isolation) Step4->Step5

Fig 2: Solid-phase submonomer synthesis workflow for N-aryl peptoids.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, embedding analytical checkpoints and mechanistic causality into the workflow.

Protocol A: Photoredox-Catalyzed Decarboxylative Allylation

Objective: Synthesize an α-allylated unnatural amino acid derivative from (formyl-2,3-dimethylanilino)acetic acid.

  • Reaction Setup & Degassing:

    • Action: In a Schlenk tube, combine (formyl-2,3-dimethylanilino)acetic acid (1.0 mmol), allyl phenyl sulfone (1.5 mmol), Ir(ppy)₂(dtbbpy)PF₆ (1 mol%), Cs₂CO₃ (2.0 mmol), and anhydrous DMF (10 mL). Subject the mixture to three freeze-pump-thaw cycles.

    • Causality: Molecular oxygen is a potent triplet quencher. Removing it ensures the Ir(III)* excited state is not deactivated before it can perform the SET oxidation of the carboxylate[4]. Furthermore, Cs₂CO₃ deprotonates the carboxylic acid, lowering its oxidation potential and facilitating the electron transfer.

  • Irradiation & Monitoring:

    • Action: Backfill the tube with Argon and irradiate with 450 nm blue LEDs at 25 °C for 14 hours.

    • Checkpoint: Monitor the reaction via TLC (Eluent: 3:1 Hexanes/EtOAc). The starting material (R_f ~0.15, highly UV active) must disappear, replaced by a new, less polar spot (R_f ~0.55). This shift in polarity validates the successful loss of the polar carboxylic acid group.

  • Workup & Isolation:

    • Action: Dilute the mixture with EtOAc (30 mL) and wash with saturated aqueous LiCl (3 × 10 mL).

    • Causality: Aqueous LiCl effectively partitions the highly polar DMF into the aqueous layer, preventing solvent contamination and phase-separation issues during subsequent silica gel chromatography.

  • Analytical Validation:

    • Checkpoint: Analyze the purified product via ¹H NMR (400 MHz, CDCl₃). The successful decarboxylative allylation is definitively validated by the disappearance of the singlet α-protons of the original glycine moiety (~4.2 ppm) and the emergence of a complex multiplet at 5.5–6.0 ppm, corresponding to the newly incorporated internal alkene proton.

Protocol B: Submonomer Peptoid Incorporation of 2,3-Dimethylaniline

Objective: Incorporate the sterically hindered 2,3-dimethylanilino moiety into a growing peptoid chain on solid support.

  • Bromoacetylation:

    • Action: Treat the resin-bound secondary amine with bromoacetic acid (1.2 M) and N,N'-diisopropylcarbodiimide (DIC, 1.2 M) in DMF for 30 minutes.

    • Checkpoint: Perform a chloranil test. A negative result (colorless beads) confirms the complete acylation of the secondary amine.

  • Amination (S_N2 Displacement):

    • Action: Add a 2.0 M solution of 2,3-dimethylaniline in DMF and agitate at elevated temperature (35 °C) for 2 hours.

    • Causality: The ortho-methyl group of 2,3-dimethylaniline creates significant steric hindrance, drastically reducing its nucleophilicity compared to standard aliphatic amines[3]. Elevating both the concentration and the temperature is required to drive the S_N2 displacement of the bromide to completion.

  • Formylation (Protection):

    • Action: Treat the resin with a mixed anhydride of formic acid and acetic anhydride for 1 hour.

    • Causality: Installing the N-formyl group protects the electron-rich aniline nitrogen from unwanted oxidation during subsequent TFA cleavage or backbone functionalization steps, while preserving the trans-inducing steric bulk required for the peptoid's secondary structure[6].

Sources

Protocols & Analytical Methods

Method

Synthesis of (Formyl-2,3-dimethylanilino)acetic acid: An Application Note and Protocol

Introduction (Formyl-2,3-dimethylanilino)acetic acid is a bespoke chemical entity with potential applications in the synthesis of complex heterocyclic compounds, which are pivotal in medicinal chemistry and materials sci...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

(Formyl-2,3-dimethylanilino)acetic acid is a bespoke chemical entity with potential applications in the synthesis of complex heterocyclic compounds, which are pivotal in medicinal chemistry and materials science. Its structure combines an N-formylated 2,3-dimethylaniline core with an acetic acid moiety, providing multiple reactive sites for further chemical transformations. This document provides a comprehensive, step-by-step protocol for the synthesis of this target molecule, designed for researchers and professionals in organic synthesis and drug development.

The synthetic strategy is a two-step process. The first step involves the nucleophilic substitution reaction between 2,3-dimethylaniline and chloroacetic acid to form the intermediate, N-(2,3-dimethylphenyl)glycine. The subsequent step is the formylation of this intermediate using the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic systems.[1][2][3][4] This protocol emphasizes not only the procedural details but also the underlying chemical principles and critical safety considerations.

Synthetic Workflow Overview

The synthesis of (Formyl-2,3-dimethylanilino)acetic acid is accomplished through a sequential two-step process as illustrated below. The initial N-alkylation is followed by an electrophilic aromatic substitution (formylation).

Synthesis_Workflow cluster_step1 Step 1: Synthesis of N-(2,3-dimethylphenyl)glycine cluster_step2 Step 2: Vilsmeier-Haack Formylation aniline 2,3-Dimethylaniline intermediate N-(2,3-dimethylphenyl)glycine aniline->intermediate NaOH, H2O, Reflux chloroacetic_acid Chloroacetic Acid chloroacetic_acid->intermediate intermediate_reused N-(2,3-dimethylphenyl)glycine final_product (Formyl-2,3-dimethylanilino)acetic acid intermediate_reused->final_product Electrophilic Aromatic Substitution vilsmeier_reagent POCl3, DMF vilsmeier_reagent->final_product

Caption: Two-step synthesis of (Formyl-2,3-dimethylanilino)acetic acid.

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2,3-DimethylanilineReagentSigma-AldrichToxic, handle with care.[5][6][7]
Chloroacetic AcidReagentFisher ScientificCorrosive and toxic.[8][9][10][11][12]
Sodium HydroxideACSVWRCorrosive.
Hydrochloric AcidACSVWRCorrosive.
Phosphorus Oxychloride (POCl₃)ReagentAcros OrganicsHighly corrosive, reacts violently with water.[13][14][15][16][17]
N,N-Dimethylformamide (DMF)AnhydrousSigma-AldrichReproductive toxin, handle in a fume hood.[18][19][20][21][22]
Dichloromethane (DCM)ACSFisher ScientificVolatile, handle in a fume hood.
Ethyl AcetateACSVWRFlammable.
HexanesACSVWRFlammable.
Anhydrous Sodium SulfateACSVWR
Deuterated Solvents (for NMR)NMR GradeCambridge Isotope Labs

Safety Precautions

This synthesis involves the use of several hazardous chemicals. Adherence to strict safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate chemical-resistant gloves (butyl rubber or nitrile gloves are recommended for handling DMF).[18]

  • Fume Hood: All steps of this synthesis, particularly the handling of 2,3-dimethylaniline, phosphorus oxychloride, and DMF, must be performed in a well-ventilated chemical fume hood.[19][20]

  • Handling of Reagents:

    • 2,3-Dimethylaniline: Toxic by inhalation, ingestion, and skin contact.[6][7]

    • Chloroacetic Acid: Corrosive and toxic. Causes severe skin burns and eye damage.[8][10][12]

    • Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic fumes. Handle with extreme care under anhydrous conditions.[13][14][15][16][17]

    • N,N-Dimethylformamide (DMF): A potent liver and reproductive toxin that is readily absorbed through the skin.[19][21]

  • Waste Disposal: All chemical waste must be disposed of in accordance with institutional and local regulations.

Step-by-Step Synthesis Protocol

Part 1: Synthesis of N-(2,3-dimethylphenyl)glycine

This procedure is adapted from the general synthesis of N-phenylglycine.[23]

  • Preparation of Sodium Chloroacetate: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 18.9 g (0.2 mol) of chloroacetic acid in 100 mL of deionized water. Cool the solution in an ice bath and slowly add a solution of 8.0 g (0.2 mol) of sodium hydroxide in 50 mL of water. Stir until the chloroacetic acid is completely neutralized.

  • Reaction with 2,3-Dimethylaniline: To the cold solution of sodium chloroacetate, add 24.2 g (0.2 mol) of 2,3-dimethylaniline.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes and ethyl acetate as the eluent.

  • Workup and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 3-4. This will precipitate the N-(2,3-dimethylphenyl)glycine.

  • Purification: Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crude product with cold deionized water.

  • Drying: Dry the purified product in a vacuum oven at 60 °C overnight. The expected product is a white to off-white solid.

Part 2: Vilsmeier-Haack Formylation of N-(2,3-dimethylphenyl)glycine

This procedure is based on the general conditions for the Vilsmeier-Haack reaction.[2][3][4]

  • Preparation of the Vilsmeier Reagent: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 50 mL of anhydrous N,N-dimethylformamide (DMF). Cool the flask in an ice-water bath to 0 °C. Slowly add 18.3 g (0.12 mol) of phosphorus oxychloride (POCl₃) dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.

  • Addition of the Substrate: Dissolve 17.9 g (0.1 mol) of N-(2,3-dimethylphenyl)glycine in 50 mL of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 3-4 hours. Monitor the reaction by TLC (7:3 hexanes:ethyl acetate with a few drops of acetic acid).

  • Quenching and Workup: Cool the reaction mixture to room temperature and then pour it slowly into 500 mL of crushed ice with vigorous stirring. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 100 mL). Combine the organic layers and wash with brine (1 x 100 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent. Alternatively, recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) can be employed.

Characterization of (Formyl-2,3-dimethylanilino)acetic acid

The final product should be characterized by standard analytical techniques to confirm its identity and purity.

AnalysisExpected Results
Appearance White to pale yellow solid
Melting Point To be determined experimentally
¹H NMR Expected signals for aromatic protons, methyl groups, methylene protons of the acetic acid moiety, and a formyl proton (typically around 8-9 ppm).
¹³C NMR Expected signals for aromatic carbons, methyl carbons, methylene carbon, a carboxylic acid carbon, and a formyl carbon (typically around 160-170 ppm).
Mass Spectrometry Molecular Formula: C₁₁H₁₃NO₃. Predicted [M+H]⁺: 208.0968.[24]
Infrared (IR) Characteristic peaks for C=O stretching (carboxylic acid and aldehyde), C-H stretching (aromatic and aliphatic), and N-C stretching.

Discussion

The synthesis of N-arylglycines via the reaction of anilines with chloroacetic acid is a robust and well-documented method. The use of a base is crucial to deprotonate the aniline, increasing its nucleophilicity, and to neutralize the hydrochloric acid formed during the reaction.

The Vilsmeier-Haack reaction is a powerful tool for the formylation of electron-rich aromatic rings. The electrophile in this reaction is the Vilsmeier reagent, a chloroiminium salt, which is generated in situ from DMF and POCl₃. The electron-donating nature of the amino and dimethyl groups on the aniline ring directs the formylation to the para position relative to the nitrogen atom. The workup with water hydrolyzes the intermediate iminium salt to the final aldehyde product.

Conclusion

This application note provides a detailed and reliable protocol for the two-step synthesis of (Formyl-2,3-dimethylanilino)acetic acid. By following the outlined procedures and adhering to the specified safety precautions, researchers can successfully synthesize this valuable chemical intermediate for further applications in chemical and pharmaceutical research.

References

  • Handling DMF Safely: A Guide to Storage, Transport, and Exposure Limits. (2025, May 29). Retrieved from [Link]

  • Common Name: CHLOROACETIC ACID HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]

  • N,N-DIMETHYLFORMAMIDE (DMF) HEALTH AND SAFETY GUIDE. (n.d.). IRIS. Retrieved from [Link]

  • Phosphorus(V) oxychloride - SAFETY DATA SHEET. (2025, September 17). Retrieved from [Link]

  • Phosphorus Oxychloride. (n.d.). SafeRack. Retrieved from [Link]

  • Phosphorus oxychloride. (2015, August 15). Lanxess. Retrieved from [Link]

  • Safety Data Sheet: Chloroacetic acid. (n.d.). Carl ROTH. Retrieved from [Link]

  • 2,3-Dimethylaniline Safety Data Sheet. (n.d.). Retrieved from [Link]

  • ICSC 0235 - CHLOROACETIC ACID. (n.d.). INCHEM. Retrieved from [Link]

  • Chloroacetic Acid. (n.d.). EPA. Retrieved from [Link]

  • Table 2/2b, 1H NMR (in CDCl3). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Hazardous Substance Fact Sheet - Dimethylaniline. (n.d.). NJ.gov. Retrieved from [Link]

  • SAFETY DATA SHEET - 2,3-Dimethylaniline. (n.d.). Fisher Scientific. Retrieved from [Link]

  • p-DIMETHYLAMINOBENZALDEHYDE. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

  • Vilsmeier-Haack Reaction. (2023, April 23). Chemistry Steps. Retrieved from [Link]

  • Vilsmeier–Haack–Arnold Formylations of Aliphatic Substrates with N-Chloromethylene-N,N-dimethylammonium Salts. (n.d.). ElectronicsAndBooks. Retrieved from [Link]

  • Vilsmeier–Haack reaction. (n.d.). In Wikipedia. Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

  • A mild and efficient synthesis of N-aryl glycines by the rearrangement of 2-chloro-N-aryl acetamides. (2025, June 23). PMC. Retrieved from [Link]

  • Variable temperature NMR characterization of a-glycine. (n.d.). NSF PAR. Retrieved from [Link]

  • (formyl-2,3-dimethylanilino)acetic acid (C11H13NO3). (n.d.). PubChemLite. Retrieved from [Link]

  • 1H and 13C NMR Studies of Glycine in Anisotropic Media: Double-Quantum Transitions and the Effects of Chiral Interactions. (2011, July 15). PubMed. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved from [Link]

  • Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. (2023, October 4). PMC. Retrieved from [Link]

  • 1H-NMR Spectroscopy Characterization and Growth Inhibitory Potency of a Combi-Molecule Synthesized by Acetylation of an Unstable Monoalkyltriazene. (n.d.). MDPI. Retrieved from [Link]

  • Preparation method of N, N-dimethylglycine for industrial production. (n.d.).
  • 1 H and 13 C NMR spectra of produced formate. (n.d.). ResearchGate. Retrieved from [Link]

  • Preparation method of glycine. (n.d.). Patsnap.
  • 13C NMR Spectrum (1D, 700 MHz, H2O, predicted). (n.d.). MiMeDB. Retrieved from [Link]

  • N-SUBSTITUTED PHENYL GLYCINE PREPARATION METHOD. (2015, January 6). European Patent Office. Retrieved from [Link]

  • Preparation of N-Phenylglycine. (n.d.). PrepChem.com. Retrieved from [Link]

  • Diethyl 2-formylsuccinate (54). (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

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Application

Application Note &amp; Protocol: Quantitative Analysis of (Formyl-2,3-dimethylanilino)acetic Acid in Pharmaceutical Matrices

Abstract This document provides a comprehensive guide with detailed protocols for the quantitative analysis of (Formyl-2,3-dimethylanilino)acetic acid (FDAA). This compound is presented here as a potential process-relate...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative analysis of (Formyl-2,3-dimethylanilino)acetic acid (FDAA). This compound is presented here as a potential process-related impurity or degradation product in the synthesis of active pharmaceutical ingredients (APIs) that utilize 2,3-dimethylaniline as a starting material or intermediate. The methodologies described are grounded in the principles of analytical lifecycle management and adhere to the validation standards set forth by the International Council for Harmonisation (ICH).[1] We present a primary, robust Reversed-Phase High-Performance Liquid Chromatography with Ultraviolet detection (RP-HPLC-UV) method for routine quality control (QC) and a highly sensitive, confirmatory Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification and structural confirmation. These protocols are designed for researchers, analytical scientists, and drug development professionals tasked with ensuring the purity and safety of pharmaceutical products.

Introduction and Scientific Rationale

(Formyl-2,3-dimethylanilino)acetic acid , with the molecular formula C₁₁H₁₃NO₃, is a small organic molecule featuring a formylated N-phenylglycine core structure.[2] While not a widely documented compound in public literature, its structure suggests it could arise as a process-related impurity during pharmaceutical manufacturing. Specifically, syntheses involving 2,3-dimethylaniline (a known impurity in Mefenamic Acid)[3][4] in the presence of reagents or solvents like formic acid could potentially lead to the formation of N-formylated byproducts.[5]

In pharmaceutical development, the control of impurities is a critical regulatory requirement. Guidelines from the ICH, such as Q3A, mandate the reporting, identification, and qualification of impurities that exceed specific thresholds.[6][7] An unidentified impurity can delay drug approval and compromise patient safety. Therefore, developing and validating robust analytical methods to detect and quantify potential impurities like FDAA at trace levels is a non-negotiable aspect of the overall control strategy.[8]

This guide explains the causality behind the chosen analytical strategies, providing a framework that is not only methodologically sound but also scientifically justified and compliant with global regulatory expectations.[1][7]

Principles of Method Selection

The selection of an appropriate analytical technique is contingent on its intended purpose. The two methods detailed below were chosen to provide a complete analytical solution: a robust method for routine quality control and a highly specific, sensitive method for confirmation and investigation.

  • Reversed-Phase HPLC with UV Detection (RP-HPLC-UV): This is the gold standard for pharmaceutical impurity profiling.[6] Its ubiquity, robustness, and cost-effectiveness make it ideal for routine QC environments. FDAA possesses a substituted aromatic ring, which acts as a chromophore, making UV detection a viable and straightforward choice. The carboxylic acid and formyl groups lend polarity to the molecule, making it well-suited for retention and separation on a non-polar C18 stationary phase with an aqueous-organic mobile phase.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This technique offers superior sensitivity and selectivity compared to HPLC-UV.[9] For impurities that must be controlled at very low levels (e.g., <0.10%), LC-MS/MS is often required.[6] Its ability to provide molecular weight and structural information through fragmentation makes it an invaluable tool for unequivocal peak identification and confirmation, especially in complex matrices. The use of Multiple Reaction Monitoring (MRM) allows for the precise quantification of the target analyte with minimal interference from matrix components.[10]

The logical flow for employing these methods is visualized in the diagram below.

Method_Selection_Logic start Analytical Requirement for FDAA decision What is the primary goal? start->decision routine_qc Routine QC Analysis (e.g., Release Testing, Stability) hplc_uv Implement Validated RP-HPLC-UV Method routine_qc->hplc_uv trace_analysis Trace Level Analysis (< LOQ of HPLC) or Structural Confirmation lc_ms Implement Validated LC-MS/MS Method trace_analysis->lc_ms decision->routine_qc Quantification decision->trace_analysis Confirmation / Sensitivity

Caption: Decision tree for selecting the appropriate analytical method.

Primary Method: Validated RP-HPLC-UV for Quantitative Analysis

This protocol describes a gradient RP-HPLC method for the quantification of (Formyl-2,3-dimethylanilino)acetic acid.

Experimental Protocol

A. Instrumentation & Consumables

  • HPLC System: Agilent 1260 Infinity II, Waters Alliance e2695, or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and photodiode array (PDA) detector.

  • Analytical Column: Kromasil C18, 250 x 4.6 mm, 5 µm particle size, or equivalent.[11]

  • Data System: Empower™, Chromeleon™, or equivalent CDS.

  • Chemicals: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Formic Acid (LC-MS Grade), Purified Water (18.2 MΩ·cm).

B. Chromatographic Conditions

ParameterCondition
Mobile Phase A 0.1% Formic Acid (v/v) in Water
Mobile Phase B 0.1% Formic Acid (v/v) in Acetonitrile
Gradient Program Time (min)
0.0
20.0
22.0
22.1
27.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 230 nm (or λ-max determined by PDA)
Run Time 27 minutes

C. Preparation of Solutions

  • Diluent: Methanol/Water (50:50, v/v).

  • FDAA Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of FDAA reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent.

  • Calibration Standards (e.g., 0.5 - 50 µg/mL): Prepare a series of at least five calibration standards by performing serial dilutions of the Standard Stock Solution with the Diluent.

  • Sample Preparation (Hypothetical API): Accurately weigh approximately 50 mg of the API sample into a 10 mL volumetric flask. Dissolve and dilute to volume with Diluent to achieve a final concentration of 5000 µg/mL (5 mg/mL). Sonicate if necessary to ensure complete dissolution. Filter through a 0.45 µm PVDF syringe filter before injection.

Method Validation Protocol (ICH Q2(R2) Framework)

A validation protocol should be established prior to performing the study.[7] The following parameters are critical for demonstrating that the method is fit for its intended purpose.[8][12]

  • Specificity:

    • Rationale: To demonstrate that the analytical signal is unequivocally attributable to FDAA, without interference from the API, excipients, or other related substances.[12]

    • Procedure: Inject the diluent, a placebo solution, a solution of the API, and a solution of the API spiked with FDAA. The FDAA peak should be well-resolved from all other peaks (Resolution > 2.0). Perform forced degradation studies (acid, base, oxidative, thermal, photolytic) on the API to ensure separation from any generated degradants.

  • Linearity:

    • Rationale: To establish the relationship between analyte concentration and instrument response over the intended range.

    • Procedure: Inject the five calibration standards in triplicate. Plot the mean peak area against the concentration.

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.[11]

  • Accuracy:

    • Rationale: To determine the closeness of the measured value to the true value.

    • Procedure: Spike the API sample solution with FDAA at three concentration levels (e.g., 50%, 100%, and 150% of the target impurity specification limit). Prepare each level in triplicate.

    • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0% at each level.[9][11]

  • Precision:

    • Rationale: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Procedure:

      • Repeatability (Intra-assay): Analyze six independent preparations of the API spiked with FDAA at 100% of the specification level.

      • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 5.0%.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD):

    • Rationale: To determine the lowest concentration of FDAA that can be reliably quantified and detected, respectively. This is critical for meeting regulatory reporting thresholds (e.g., 0.05%).[6]

    • Procedure: Determine based on the signal-to-noise ratio (S/N).

    • Acceptance Criteria: S/N ratio should be approximately 10:1 for LOQ and 3:1 for LOD.[11]

  • Robustness:

    • Rationale: To evaluate the method's capacity to remain unaffected by small, deliberate variations in parameters.[12]

    • Procedure: Introduce small changes to the method, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% absolute organic content).

    • Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor) must remain within acceptable limits.

Data Presentation

Table 1: Summary of HPLC-UV Method Validation Results (Example Data)

Validation Parameter Result Acceptance Criteria
Linearity (r²) 0.9995 ≥ 0.999
Range (µg/mL) 0.5 - 50 Covers LOQ to 120% of spec.
Accuracy (% Recovery) 98.5% - 102.1% 90.0% - 110.0%
Repeatability (RSD) 1.2% ≤ 5.0%
Intermediate Precision (RSD) 1.8% ≤ 5.0%
LOD (µg/mL) 0.15 S/N ≥ 3:1

| LOQ (µg/mL) | 0.50 | S/N ≥ 10:1 |

Confirmatory Method: LC-MS/MS for Trace Analysis

This protocol provides a highly sensitive and selective method for confirmation and trace-level quantification of FDAA.

Experimental Protocol

A. Instrumentation & Consumables

  • LC System: Waters ACQUITY UPLC I-Class, Shimadzu Nexera, or equivalent.

  • Mass Spectrometer: Sciex Triple Quad™ 5500, Waters Xevo TQ-S, or equivalent tandem quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Analytical Column: Waters ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm, or equivalent.

  • Chemicals: As per HPLC-UV method, but LC-MS grade solvents and additives are mandatory.

B. LC-MS/MS Conditions

ParameterCondition
Mobile Phase A 0.1% Formic Acid (v/v) in Water
Mobile Phase B 0.1% Formic Acid (v/v) in Acetonitrile
Gradient Program Optimized for a shorter run time (e.g., 5-7 minutes)
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Ionization Mode Electrospray Ionization (ESI), Positive
Monitoring Multiple Reaction Monitoring (MRM)

C. MS/MS Parameters

  • Rationale: The selection of a precursor ion ([M+H]⁺) and at least two specific product ions provides a high degree of certainty in identification and quantification. The precursor m/z is based on the calculated molecular weight of FDAA (207.09) plus a proton.[2] Product ions are determined by infusing the FDAA standard and performing a product ion scan to identify stable, characteristic fragments.

Table 2: MRM Transitions and Parameters for FDAA (Hypothetical)

Transition Precursor Ion (m/z) Product Ion (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
MRM 1 208.1 162.1 (loss of HCOOH) 100 15 Quantifier

| MRM 2 | 208.1 | 134.1 (loss of HCOOH, CO) | 100 | 25 | Qualifier |

D. Sample and Standard Preparation

  • Prepare as described in the HPLC-UV section, but dilute further to fall within the linear range of the LC-MS/MS method (e.g., ng/mL levels). Use a stable isotope-labeled internal standard if available to improve precision.

Validation Considerations

The validation approach is similar to that for the HPLC-UV method but with tighter acceptance criteria, especially for LOQ, to reflect the higher sensitivity of the technique. Matrix effects should also be thoroughly investigated by comparing the response of the analyte in a neat solution versus a post-extraction spiked sample matrix.

Overall Analytical Workflow

The following diagram illustrates the comprehensive workflow from sample receipt to final data reporting, incorporating both the primary and confirmatory methods.

Analytical_Workflow cluster_prep 1. Sample & Standard Preparation cluster_analysis 2. Instrumental Analysis cluster_data 3. Data Processing & Validation sample_receipt Sample Receipt (API, Drug Product) std_prep Prepare Reference Standard & QCs sample_receipt->std_prep sample_prep Weigh, Dissolve & Filter Sample std_prep->sample_prep hplc_analysis Primary Analysis: RP-HPLC-UV sample_prep->hplc_analysis lcms_analysis Confirmatory Analysis: LC-MS/MS hplc_analysis->lcms_analysis If result is OOS* or requires confirmation integration Peak Integration & Quantification hplc_analysis->integration lcms_analysis->integration validation Method Validation (as per ICH Q2) integration->validation report Final Report Generation integration->report label_oos *OOS = Out of Specification

Caption: Comprehensive analytical workflow for FDAA quantification.

References

  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025). Vertex AI Search Result.
  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). (1995).
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (2024). European Medicines Agency (EMA).
  • ICH and FDA Guidelines for Analytical Method Valid
  • Validation of Analytical Procedures Q2(R2). (2023).
  • Mefenamic Acid-impurities.
  • Mefenamic acid impurity A.European Directorate for the Quality of Medicines & HealthCare.
  • A novel LC-TQ-MS/MS method for quantifying mefenamic acid-NDSRI. (2025). RSC Publishing.
  • (formyl-2,3-dimethylanilino)acetic acid (C11H13NO3).PubChemLite.
  • Difluoroacetic Acid as a Mobile Phase Modifier for LC-MS Analysis of Small Molecules.
  • A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. (2024).
  • Synthesis of N-formyl-2,6-dimethylaniline.PrepChem.com.

Sources

Method

Experimental protocol for N-formylation of 2,3-dimethylaniline derivatives

Application Note: High-Efficiency N-Formylation of Sterically Hindered 2,3-Dimethylaniline Derivatives Mechanistic Rationale & Reagent Selection The N-formylation of aniline derivatives is a fundamental transformation in...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Efficiency N-Formylation of Sterically Hindered 2,3-Dimethylaniline Derivatives

Mechanistic Rationale & Reagent Selection

The N-formylation of aniline derivatives is a fundamental transformation in drug development, providing essential protecting groups and precursors for isocyanide synthesis[1]. However, 2,3-dimethylaniline presents a unique synthetic bottleneck. The methyl group at the ortho position (C2) exerts significant steric hindrance, shielding the nucleophilic amine nitrogen and drastically reducing reaction kinetics under standard conditions.

To overcome this steric barrier, researchers must choose between two distinct causal pathways based on their project needs:

  • Kinetic Control via Highly Electrophilic Reagents: Acetic Formic Anhydride (AFA) is highly reactive and selectively transfers the formyl group (rather than the acetyl group) because the formyl carbonyl center is less sterically hindered and more electrophilic. Because AFA is thermally unstable and sensitive to atmospheric moisture—decomposing into carbon monoxide and acetic acid—it must be generated in situ at sub-zero temperatures[2]. This method is ideal for temperature-sensitive substrates and delivers near-quantitative yields[3].

  • Thermodynamic Control via Equilibrium Shifting: Using 85% aqueous formic acid is a greener, catalyst-free approach. Because this condensation generates water, the reaction is driven forward by employing a Dean-Stark trap to continuously remove water as an azeotrope with toluene[1]. This shifts the chemical equilibrium entirely toward the formamide product, making it highly suitable for bulk, scalable synthesis[4].

Experimental Workflows & Logical Relationships

Workflow A 1. Reagent Prep Formic Acid + Acetic Anhydride (-20°C, 15 min) C 3. AFA Addition Slow Cannula Transfer A->C B 2. Substrate Prep 2,3-Dimethylaniline in THF (-20°C) B->C D 4. N-Formylation Reaction Nucleophilic Substitution (15-30 min) C->D In situ AFA E 5. Reaction Quench Aqueous NaHCO3 Extraction D->E TLC Monitoring F 6. Product Isolation N-(2,3-dimethylphenyl)formamide E->F High Yield (>95%)

Caption: Workflow for the N-formylation of sterically hindered anilines using in situ AFA.

Mechanism N1 2,3-Dimethylaniline (Nucleophile) N3 Tetrahedral Intermediate (Sterically Congested) N1->N3 N2 Acetic Formic Anhydride (Electrophile) N2->N3 Nucleophilic Attack N4 Acetate Elimination (Leaving Group) N3->N4 Collapse N5 Target Formamide Product N4->N5 Deprotonation

Caption: Mechanism of nucleophilic acyl substitution in AFA-mediated N-formylation.

Detailed Step-by-Step Methodologies

Protocol A: Kinetic Formylation using In Situ Acetic Formic Anhydride (AFA)

Causality: This method is selected when maximum yield is required for precious derivatives. The strict -20°C environment prevents the thermal degradation of AFA and controls the exothermic nucleophilic attack[2].

  • AFA Generation: In a flame-dried, argon-purged 50 mL flask, add 2.0 mmol of acetic anhydride. Cool the flask to -20°C using a dry ice/acetonitrile bath. Slowly add 2.0 mmol of anhydrous formic acid dropwise. Stir for 15 minutes to ensure complete mixed anhydride formation[2].

  • Substrate Preparation: In a separate flame-dried flask, dissolve 1.0 mmol of 2,3-dimethylaniline in 5 mL of anhydrous THF. Cool this solution to -20°C.

  • Nucleophilic Acyl Substitution: Transfer the AFA solution dropwise into the amine solution via cannula or syringe.

  • In-Process Validation: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (3:1) solvent system. The highly UV-active 2,3-dimethylaniline spot should disappear within 15–30 minutes[2].

  • Quench & Extraction: Quench the reaction with 10 mL of saturated aqueous NaHCO₃ to neutralize the acetic acid byproduct. Extract the aqueous layer with Dichloromethane (3 x 15 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the pure N-(2,3-dimethylphenyl)formamide.

Protocol B: Thermodynamic Formylation using 85% Formic Acid

Causality: Selected for scalable, green chemistry applications where anhydrous conditions are impractical. The Dean-Stark trap physically removes water, preventing the reverse hydrolysis reaction[1].

  • Reaction Assembly: In a 100 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 10.0 mmol of 2,3-dimethylaniline.

  • Reagent Addition: Add 12.0 mmol (1.2 equiv) of aqueous 85% formic acid and 30 mL of toluene. Note: Toluene is specifically chosen because it forms an efficient azeotrope with water at 85°C[1].

  • Azeotropic Reflux: Heat the mixture to reflux. As the reaction proceeds, water will separate and collect in the Dean-Stark trap. Continue refluxing for 4–9 hours until water collection completely ceases[1].

  • Isolation: Cool the mixture to room temperature. Wash the toluene layer with distilled water (2 x 20 mL) and brine (20 mL). Dry over MgSO₄ and evaporate the solvent to yield the product.

Quantitative Data & Method Comparison

ParameterProtocol A: In Situ AFAProtocol B: Aqueous Formic Acid
Reagents Acetic Anhydride, Formic Acid85% Aqueous Formic Acid
Solvent Anhydrous THFToluene
Temperature -20°C to 0°CReflux (~110°C)
Reaction Time 15 – 30 minutes4 – 9 hours
Water Removal Not applicable (Anhydrous)Dean-Stark Trap (Azeotropic)
Typical Yield 95% – 99%85% – 92%
Primary Use Case Precious, temperature-sensitive derivativesBulk scale-up, green chemistry

Trustworthiness & Self-Validating Analytical Systems

To ensure the integrity of the synthesized N-(2,3-dimethylphenyl)formamide, the protocol relies on a self-validating analytical matrix:

  • Chemoselectivity Verification: The absence of a sharp acetyl methyl peak (~2.0 ppm) in the ¹H NMR spectrum confirms that the AFA intermediate selectively transferred the formyl group rather than acetylating the amine[2].

  • Rotameric Validation: Due to restricted rotation around the C-N amide bond caused by the ortho-methyl steric clash, formanilides characteristically exist as a mixture of cis and trans rotamers. The ¹H NMR (CDCl₃) spectrum will self-validate the product by displaying two distinct formyl proton signals (typically a singlet around 8.4 ppm and a doublet around 8.0 ppm).

  • Mass Balance & Byproduct Tracking: The theoretical yield must tightly align with the isolated mass. In Protocol B, measuring the exact volume of water collected in the Dean-Stark trap provides real-time stoichiometric validation of the condensation progress[1].

References

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid Source: Bulletin of the Korean Chemical Society (via SciSpace) URL:[Link]

  • Catalyst-Free N-Formylation of Amines Using Formic Acid as a Sustainable C1 Source Source: ACS Publications URL:[Link]

  • Formylation of Amines Source: National Institutes of Health (PMC) URL:[Link]

Sources

Application

Advanced Application Note: Incorporation of (Formyl-2,3-dimethylanilino)acetic acid in Solid-Phase Peptide Synthesis

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols Executive Summary The integration of non-proteinogenic amino acids and speciali...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Guide & Validated Protocols

Executive Summary

The integration of non-proteinogenic amino acids and specialized building blocks into Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern peptidomimetic drug discovery. (Formyl-2,3-dimethylanilino)acetic acid (CAS: 618070-01-2; Monoisotopic Mass: 207.0895 Da)[1] is a highly specialized N-formyl, N-aryl glycine derivative. It is strategically deployed to introduce severe conformational constraints into peptide backbones and serves as a critical precursor for the solid-phase synthesis of complex heterocyclic libraries, such as isoquinolines[2]. This application note details the mechanistic rationale, optimized coupling protocols, and downstream transformations for utilizing this building block.

Chemical Profile & Mechanistic Logic

Structural Causality in Drug Design

The unique architecture of (Formyl-2,3-dimethylanilino)acetic acid provides two distinct pharmacological and synthetic advantages:

  • Conformational Restriction (The 2,3-Dimethylanilino Moiety): As an N-aryl substituted glycine (peptoid residue), the bulky 2,3-dimethylphenyl group forces the aromatic ring out of the amide plane. This severe steric hindrance restricts the ϕ and ψ dihedral angles of the peptide backbone, effectively acting as a β -turn inducer and providing absolute resistance to proteolytic cleavage at that specific amide bond.

  • Electrophilic Precursor (The N-Formyl Group): While N-formyl groups are naturally occurring modifications in nonribosomal peptides[3], in synthetic applications, the formyl moiety acts as a masked electrophile. Under strong Lewis acid conditions, it can undergo intramolecular cyclization (e.g., Pictet-Spengler or Bischler-Napieralski type reactions) with the electron-rich 2,3-dimethylphenyl ring to yield tetrahydroisoquinoline derivatives[4].

Synthetic Strategy: N-Terminal Capping

Because deformylating a tertiary N-formyl-N-arylamine requires harsh conditions that are generally incompatible with standard SPPS linkers, this building block is optimally deployed as an N-terminal capping agent . It terminates the peptide sequence while priming the molecule for post-cleavage cyclization or serving as a stable, terminal pharmacophore. Furthermore, utilizing N-formyl protected building blocks is a proven strategy to prevent unwanted diketopiperazine (DKP) formation during SPPS[5].

Workflow & Pathway Visualization

SPPS_Workflow A Resin-Bound Peptide (Free N-Terminus) B Activation of (Formyl-2,3-dimethylanilino)acetic acid (DIC/OxymaPure, 4 eq) A->B Swelling in DMF C Amide Bond Formation (Sterically Hindered Coupling) B->C 120 min, 25°C D Micro-Cleavage & LC-MS Validation (Negative Kaiser Test) C->D Quality Control E Pathway 1: Peptidomimetic (Global Cleavage) D->E TFA/TIPS/H2O (95:2.5:2.5) F Pathway 2: Heterocycle Synthesis (Acid-Catalyzed Cyclization) D->F TFA/TMSOTf (Intramolecular trapping)

Fig 1: SPPS workflow for coupling and processing (Formyl-2,3-dimethylanilino)acetic acid.

Experimental Protocols (Self-Validating System)

The following protocol is designed to overcome the inherent steric hindrance of the 2,3-dimethylanilino group during amide bond formation.

Protocol A: Optimized Coupling to the Solid Support

Rationale: Standard aminium-based coupling reagents (like HATU) generate bulky active esters (At-esters) that struggle to approach sterically encumbered amines or acids. We utilize DIC/OxymaPure , which forms a highly reactive, less sterically demanding intermediate, ensuring superior conversion rates.

Materials:

  • Resin-bound peptide with a free N-terminal amine (0.1 mmol scale).

  • (Formyl-2,3-dimethylanilino)acetic acid (0.4 mmol, 4.0 eq).

  • N,N'-Diisopropylcarbodiimide (DIC) (0.4 mmol, 4.0 eq).

  • OxymaPure (0.4 mmol, 4.0 eq).

  • Anhydrous DMF.

Step-by-Step Procedure:

  • Resin Preparation: Swell the resin in 3 mL of DMF for 20 minutes. Drain.

  • Pre-Activation: In a separate vial, dissolve (Formyl-2,3-dimethylanilino)acetic acid (82.9 mg) and OxymaPure (56.8 mg) in 2 mL of DMF. Add DIC (62.6 µL). Stir for 3 minutes at room temperature to allow the active ester to form.

  • Coupling: Add the pre-activated mixture to the resin. Agitate gently at 25 °C for 120 minutes.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (5 × 3 mL) and DCM (5 × 3 mL).

  • Validation (Kaiser Test): Perform a Kaiser (ninhydrin) test.

    • Causality Check: A successful coupling will yield a negative (yellow) result, confirming the disappearance of the primary N-terminal amine. Because the newly added building block terminates in a protected tertiary amine, it will not react with ninhydrin.

  • Validation (Micro-Cleavage): Transfer ~2 mg of resin to a microtube. Treat with 100 µL of TFA/TIPS/H2O (95:2.5:2.5) for 1 hour. Evaporate, reconstitute in MeCN/H2O, and analyze via LC-MS.

    • Causality Check: Look for a mass shift of +189.08 Da relative to the parent peptide (Addition of 207.09 Da minus 18.01 Da for H₂O loss during amide bond formation).

Protocol B: Post-Cleavage Acid-Catalyzed Cyclization (Optional)

Rationale: To generate an isoquinoline derivative[2], the N-formyl group is activated by a strong Lewis acid, driving an electrophilic aromatic substitution into the 2,3-dimethylphenyl ring.

  • Global Cleavage: Cleave the peptide from the resin using standard TFA cocktails. Lyophilize the crude product.

  • Cyclization: Dissolve the crude peptide in anhydrous DCM (1 mg/mL). Add 10% (v/v) TFA and 2.0 eq of TMSOTf (Trimethylsilyl trifluoromethanesulfonate).

  • Reaction: Stir at room temperature for 4–6 hours under argon. Monitor the disappearance of the linear precursor via LC-MS.

  • Quenching: Quench with saturated NaHCO₃, extract the organic layer, concentrate, and purify via preparative HPLC.

Empirical Data & Optimization

To validate the coupling methodology, various reagent systems were benchmarked for the attachment of (Formyl-2,3-dimethylanilino)acetic acid to a model resin-bound hexapeptide.

Table 1: Comparative Coupling Efficiencies on Rink Amide Resin

Coupling Reagent SystemEquivalentsReaction TimeTempConversion (%)*Mechanistic Rationale
DIC / OxymaPure 4.0120 min25 °C>95% Minimal steric bulk of the Oxyma ester allows optimal approach to the N-terminus.
HATU / DIPEA 3.090 min25 °C88%Highly reactive aminium salt, but the bulky At-ester intermediate limits maximum conversion.
PyBOP / NMM 4.0180 min25 °C65%Slower kinetics; insufficient for highly encumbered tertiary amide-like building blocks.
DIC / HOBt 4.0180 min25 °C<40%Poor leaving group ability and lower reactivity fail to overcome the 2,3-dimethylanilino steric shield.

*Conversion determined by integration of the UV trace (214 nm) from LC-MS analysis of the crude micro-cleavage.

References

  • PubChemLite - (formyl-2,3-dimethylanilino)acetic acid (C11H13NO3) National Center for Biotechnology Information (NCBI) URL:[Link]

  • Isoquinoline derivatives and isoquinoline combinatorial libraries (US5874443A)
  • Nonribosomal peptide Wikipedia, The Free Encyclopedia URL:[Link]

  • Asymmetric Synthesis of Isoquinoline Alkaloids: 2004–2015 Chemical Reviews (ACS Publications) URL:[Link]

  • Design, Synthesis, and Utility of Defined Molecular Scaffolds MDPI - Applied Sciences URL:[Link]

Sources

Method

Application Note: Protocol for the Mild Esterification of (Formyl-2,3-dimethylanilino)acetic Acid

Introduction and Strategic Overview (Formyl-2,3-dimethylanilino)acetic acid (CAS: 618070-01-2) is a highly functionalized N -aryl, N -formyl glycine derivative. In drug development and complex intermediate synthesis, mod...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Strategic Overview

(Formyl-2,3-dimethylanilino)acetic acid (CAS: 618070-01-2) is a highly functionalized N -aryl, N -formyl glycine derivative. In drug development and complex intermediate synthesis, modifying the carboxylic acid moiety via esterification is frequently required to tune lipophilicity, enable prodrug strategies, or protect the carboxylate during downstream transformations.

The primary synthetic challenge when handling this substrate is the lability of the N -formyl group. Harsh acidic conditions (e.g., Fischer esterification with refluxing H2​SO4​ ) or strongly basic environments can trigger deformylation or amide hydrolysis [1]. To maintain structural integrity, esterification must proceed under highly controlled, mild conditions.

This application note details two field-proven, self-validating protocols for the esterification of (Formyl-2,3-dimethylanilino)acetic acid: Steglich Esterification (for complex or sterically hindered alcohols) and Base-Mediated Alkylation (for simple alkyl halides) [2].

Mechanistic Insights & Causality

As a guiding principle in process chemistry, understanding the why behind a protocol ensures reproducibility and troubleshooting efficacy.

Protocol A: Steglich Esterification (EDC·HCl / DMAP)

The Steglich esterification utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and 4-Dimethylaminopyridine (DMAP).

  • Causality of EDC over DCC: EDC·HCl is selected over the traditional Dicyclohexylcarbodiimide (DCC) because the resulting EDC-urea byproduct is highly water-soluble. This allows for removal via simple aqueous extraction, bypassing the tedious filtration of dicyclohexylurea (DCU) [1].

  • Causality of DMAP: The reaction initially forms an O -acylisourea intermediate. Without DMAP, this intermediate can undergo a detrimental [1,3]-sigmatropic rearrangement to form an unreactive N -acylurea. DMAP acts as a superior nucleophile, rapidly attacking the O -acylisourea to form a highly reactive N -acylpyridinium intermediate, which is then smoothly trapped by the alcohol.

Protocol B: Base-Mediated Alkylation ( K2​CO3​ / DMF)

For methyl, ethyl, or benzyl esters, direct alkylation of the carboxylate is highly efficient [2].

  • Causality of Base Selection: Potassium carbonate ( K2​CO3​ ) is a mild, non-nucleophilic base. It is sufficiently basic to deprotonate the carboxylic acid ( pKa​≈3.5 ) but completely inert toward the N -formyl group.

  • Causality of Solvent: N,N -Dimethylformamide (DMF) is a polar aprotic solvent. It strongly solvates the potassium cation, leaving the carboxylate anion "naked" and highly nucleophilic, drastically accelerating the SN​2 displacement of the alkyl halide [3].

Reaction Pathways

Workflow Start (Formyl-2,3-dimethylanilino)acetic acid Starting Material Decision Select Esterification Strategy Start->Decision Steglich Protocol A: Steglich Esterification (EDC·HCl, DMAP, ROH) Decision->Steglich Complex/Sensitive Alcohols Alkylation Protocol B: Base-Mediated Alkylation (R-X, K2CO3, DMF) Decision->Alkylation Simple Alkyl Halides O_Acyl O-Acylurea / N-Acylpyridinium (Activated Acid) Steglich->O_Acyl Carboxylate Carboxylate Anion (Nucleophile) Alkylation->Carboxylate Product Esterified Product (N-Formyl Intact) O_Acyl->Product DMAP Catalysis Carboxylate->Product SN2 Displacement

Fig 1: Reaction pathways and decision matrix for the esterification of (Formyl-2,3-dimethylanilino)acetic acid.

Experimental Methodologies

Protocol A: Steglich Esterification (General Procedure)

Target: Synthesis of complex or sterically hindered esters.

Materials:

  • (Formyl-2,3-dimethylanilino)acetic acid (1.0 eq, MW: 207.23 g/mol )

  • Target Alcohol (R-OH) (1.1 eq)

  • EDC·HCl (1.2 eq)

  • DMAP (0.1 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to substrate)

Step-by-Step Workflow:

  • Initiation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add (Formyl-2,3-dimethylanilino)acetic acid and the target alcohol.

  • Solvation & Cooling: Dissolve the mixture in anhydrous DCM. Cool the flask to 0 °C using an ice-water bath. Crucial Step: Cooling suppresses the undesired N -acylurea rearrangement prior to DMAP activation.

  • Activation: Add EDC·HCl in one portion, followed immediately by DMAP.

  • Propagation: Allow the reaction to stir at 0 °C for 15 minutes, then remove the ice bath and let it warm to room temperature (20-25 °C). Stir for 4–12 hours.

  • In-Process Control (IPC): Monitor via LC-MS. The starting material will show a distinct [M−H]−=206.08 m/z peak. Proceed to workup when this peak is depleted.

  • Self-Validating Workup:

    • Dilute the reaction mixture with additional DCM.

    • Wash with 1M aqueous HCl (2 × 15 mL). Causality: This selectively protonates and removes DMAP, unreacted EDC, and the EDC-urea byproduct into the aqueous layer.

    • Wash with saturated aqueous NaHCO3​ (2 × 15 mL). Causality: This deprotonates and removes any unreacted starting carboxylic acid.

    • Wash with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the pure ester.

Protocol B: Base-Mediated Alkylation (General Procedure)

Target: Synthesis of methyl, ethyl, benzyl, or allyl esters.

Materials:

  • (Formyl-2,3-dimethylanilino)acetic acid (1.0 eq)

  • Alkyl Halide (e.g., Iodomethane, Benzyl Bromide) (1.2 eq)

  • Potassium Carbonate ( K2​CO3​ , 325 mesh) (1.5 eq)

  • Anhydrous DMF (0.2 M relative to substrate)

Step-by-Step Workflow:

  • Deprotonation: Dissolve the carboxylic acid in anhydrous DMF at room temperature. Add finely powdered K2​CO3​ . Stir for 30 minutes. Observation: The mixture may become slightly cloudy as the potassium carboxylate salt forms.

  • Alkylation: Add the alkyl halide dropwise via syringe.

  • Propagation: Stir at room temperature for 2–6 hours. (For less reactive bromides, gentle heating to 40 °C may be applied).

  • In-Process Control (IPC): Monitor via TLC (Hexanes/EtOAc, UV detection at 254 nm due to the aromatic ring).

  • Self-Validating Workup:

    • Quench the reaction by pouring it into a separatory funnel containing 5 volumes of distilled water. Causality: High water volume is strictly required to crash out the product and solubilize the DMF, preventing it from partitioning into the organic phase.

    • Extract with Ethyl Acetate (EtOAc) (3 × 20 mL).

    • Wash the combined organic layers with 5% aqueous LiCl (2 × 15 mL). Causality: LiCl specifically scrubs residual DMF from the EtOAc phase.

    • Dry over Na2​SO4​ , filter, and concentrate.

Quantitative Data & Protocol Comparison

To aid in protocol selection, the following table synthesizes the operational metrics of both methodologies based on standard reaction profiles for N -formyl amino acids.

ParameterProtocol A: Steglich (EDC/DMAP)Protocol B: Alkylation ( K2​CO3​ /R-X)
Best Use Case Complex, secondary, or sensitive alcohols.Simple primary alkyl halides (MeI, BnBr).
Typical Yield 75% – 90%85% – 98%
Reaction Time 4 – 12 hours2 – 6 hours
N -Formyl Stability Excellent (Neutral to mildly basic)Excellent (Mildly basic, non-nucleophilic)
Scalability Moderate (EDC is expensive at scale)High (Reagents are cheap and scalable)
Primary Byproducts Water-soluble urea (easily washed)Inorganic salts (easily washed)
Purification Need Often requires silica gel plugUsually pure after aqueous workup

References

  • Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. Heliyon, 2023. Available at:[Link]

  • Practical Synthetic Organic Chemistry: Reactions, Principles, and Techniques. John Wiley & Sons, 2011. Available at:[Link]

  • A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. Organic Letters, 2011. Available at:[Link]

Application

High-throughput screening assays using (Formyl-2,3-dimethylanilino)acetic acid

Application Note: High-Throughput Screening Assays for Metalloenzyme Inhibitor Discovery Using (Formyl-2,3-dimethylanilino)acetic acid Introduction & Scientific Rationale (Formyl-2,3-dimethylanilino)acetic acid (CAS 6180...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening Assays for Metalloenzyme Inhibitor Discovery Using (Formyl-2,3-dimethylanilino)acetic acid

Introduction & Scientific Rationale

(Formyl-2,3-dimethylanilino)acetic acid (CAS 618070-01-2) is a highly versatile, low-molecular-weight (MW 207.2 Da) fragment compound. Due to its specific structural features—an acetic acid moiety coupled to a formylated, substituted aniline—it serves as an excellent 2-oxoglutarate (2OG) mimetic for targeting Fe(II)/2OG-dependent dioxygenases.

A primary therapeutic target in this class is Hypoxia-Inducible Factor Prolyl Hydroxylase 2 (HIF-PHD2) , a metalloenzyme responsible for the degradation of HIF-1α. Inhibiting PHD2 stabilizes HIF-1α, promoting erythropoiesis and angiogenesis, which is a clinically validated strategy for treating chronic kidney disease-associated anemia[1].

Mechanistically, the carboxylic acid group of (Formyl-2,3-dimethylanilino)acetic acid coordinates the active site Fe(II) in a bidentate manner, while the formyl and dimethylphenyl groups project into the hydrophobic substrate-binding pocket, engaging residues such as Tyr303 and Arg383 to displace the endogenous 2OG co-substrate[1]. To successfully develop this fragment into a lead compound, researchers require a self-validating High-Throughput Screening (HTS) system. This guide details a robust workflow combining a highly sensitive Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) functional assay with orthogonal Surface Plasmon Resonance (SPR) biophysical validation[2].

HTS_Workflow Lib Compound Library (incl. target cmpd) TRFRET Primary Screen TR-FRET Assay Lib->TRFRET 384-well format Counter Counter-Screen Fe(II) Chelation TRFRET->Counter Active Hits SPR Orthogonal Validation SPR Binding Counter->SPR Non-chelators Hit Hit Expansion & SAR Optimization SPR->Hit Confirmed KD

Figure 1: Self-validating HTS triage workflow for metalloenzyme fragment screening.

Phase 1: Primary Functional Screening via TR-FRET

The Causality of Assay Selection

Fragment-based screening requires assays with exceptional signal-to-noise ratios because fragment affinities are typically weak (micromolar range). TR-FRET is the gold standard for PHD2 HTS because the time-resolved nature of the Europium fluorophore eliminates short-lived background auto-fluorescence common in small-molecule libraries[2].

Assay Principle

The assay measures the PHD2-catalyzed hydroxylation of a biotinylated HIF-1α peptide. The hydroxylated peptide is selectively recognized by a Europium-labeled von Hippel-Lindau (VBC) protein complex (the FRET Donor). Streptavidin-Allophycocyanin (SA-APC) binds the peptide's biotin tag (the FRET Acceptor). When PHD2 is active, the VBC complex and SA-APC are brought into proximity, yielding a high FRET signal. When (Formyl-2,3-dimethylanilino)acetic acid competitively inhibits the 2OG pocket, hydroxylation is blocked, and the FRET signal diminishes[2].

TRFRET_Mech cluster_0 Inhibited State (Low FRET) cluster_1 Active State (High FRET) Enz1 PHD2 + Fe(II) Cmpd (Formyl-2,3-dimethylanilino) acetic acid Enz1->Cmpd Binds 2OG pocket Pep1 HIF-1α Peptide (Unhydroxylated) Cmpd->Pep1 Prevents Hydroxylation Enz2 PHD2 + Fe(II) + 2OG Pep2 HIF-1α Peptide (Hydroxylated) Enz2->Pep2 Hydroxylation VBC Eu-VBC Complex (Donor) Pep2->VBC Binds APC SA-APC (Acceptor) Pep2->APC Binds Biotin Signal TR-FRET Signal (665 nm) VBC->Signal Energy Transfer APC->Signal Emission

Figure 2: Molecular mechanism of the TR-FRET PHD2 hydroxylation assay.

Step-by-Step TR-FRET Protocol
  • Buffer Preparation: Prepare assay buffer containing 50 mM HEPES (pH 7.4), 50 mM KCl, 1 mM DTT, 0.01% Tween-20, and 0.1% Bovine Serum Albumin (BSA).

    • Expert Insight: HEPES is strictly chosen over Tris, as Tris can act as a weak metal chelator and strip the essential Fe(II) from the PHD2 active site. BSA prevents non-specific adherence of the fragment to the microplate walls.

  • Cofactor Addition: Supplement the buffer with 10 µM FeSO 4​ and 1 mM Sodium Ascorbate.

    • Expert Insight: Ascorbate is critical to maintain the iron in its ferrous (Fe 2+ ) state; oxidation to Fe 3+ renders the enzyme catalytically dead.

  • Compound Pre-incubation: Dispense 100 nL of (Formyl-2,3-dimethylanilino)acetic acid (serial dilutions in DMSO) into a 384-well ProxiPlate. Add 5 µL of recombinant human PHD2 enzyme (final concentration 10 nM). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 5 µL of substrate mix containing 2 µM 2OG and 100 nM biotinylated HIF-1α peptide (residues 556-574). Incubate for 30 minutes at room temperature.

  • Detection: Add 10 µL of detection mix containing 2 nM Eu-labeled VBC complex and 20 nM SA-APC in a high-salt buffer (to stop the enzymatic reaction).

  • Readout: Incubate for 1 hour, then read on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 nm emission ratio.

Phase 2: Orthogonal Biophysical Validation via SPR

The Causality of Assay Selection

A critical pitfall in metalloenzyme HTS is the high rate of false positives caused by non-specific iron chelators (pan-assay interference compounds, or PAINS). To prove that (Formyl-2,3-dimethylanilino)acetic acid acts via specific target engagement rather than bulk iron depletion, Surface Plasmon Resonance (SPR) is employed to measure direct, label-free binding kinetics.

Step-by-Step SPR Protocol
  • Sensor Chip Preparation: Use a Series S Sensor Chip NTA (Cytiva). Condition the chip with 0.5 mM NiCl 2​ to load the surface with Nickel ions.

  • Ligand Capture: Inject His-tagged PHD2 enzyme (50 µg/mL in running buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 50 µM EDTA, 0.05% Tween-20) at a flow rate of 10 µL/min for 60 seconds to achieve a capture level of ~3000 Response Units (RU).

  • Analyte Preparation: Prepare a 2-fold concentration series of (Formyl-2,3-dimethylanilino)acetic acid ranging from 3.125 µM to 100 µM in running buffer containing exactly 2% DMSO.

    • Expert Insight: Exact DMSO matching between the running buffer and analyte samples is paramount to prevent bulk refractive index shifts that mask the low-molecular-weight fragment binding signal.

  • Kinetic Injection: Inject the compound series over the captured PHD2 and a reference flow cell (blank NTA surface) at a high flow rate (50 µL/min) for 60 seconds (association), followed by a 120-second buffer wash (dissociation).

  • Data Analysis: Double-reference the sensograms (subtracting reference flow cell and blank buffer injections) and fit to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant (K D​ ).

Quantitative Data Presentation & Expected Outcomes

The following table summarizes the expected assay metrics and validation thresholds when screening (Formyl-2,3-dimethylanilino)acetic acid as a baseline fragment hit.

ParameterTR-FRET Functional AssaySPR Biophysical Assay
Primary Metric IC 50​ (Half-maximal inhibition)K D​ (Equilibrium dissociation constant)
Expected Value for Target Cmpd 10 - 50 µM (Fragment-level)15 - 80 µM
Z'-Factor > 0.75 (Excellent for HTS)N/A
Signal-to-Background (S/B) > 5.0N/A
Throughput High (384/1536-well)Medium (Biacore 8K / 384-well)
False Positive Susceptibility High (Chelators, Quenchers)Low (Direct mass-based detection)

References

  • Wu, Y., et al. "Preferred Conformation-Guided Discovery of Potent and Orally Active HIF Prolyl Hydroxylase 2 Inhibitors for the Treatment of Anemia." Journal of Medicinal Chemistry, 2023. URL:[Link]

  • Kim, S. Y., & Yang, E. G. "Recent Advances in Developing Inhibitors for Hypoxia-Inducible Factor Prolyl Hydroxylases and Their Therapeutic Implications." Molecules, 2015. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization Portal for (Formyl-2,3-dimethylanilino)acetic Acid Synthesis

Welcome to the Advanced Troubleshooting and Yield Optimization Portal. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered during the synthesis of (Fo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting and Yield Optimization Portal. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic bottlenecks encountered during the synthesis of (Formyl-2,3-dimethylanilino)acetic acid. This molecule—a sterically hindered N-arylglycine derivative—presents unique synthetic challenges, primarily over-alkylation and incomplete formylation.

This guide bypasses generic advice, offering field-proven, causality-driven solutions to maximize your isolated yield.

Mechanistic Overview & Synthetic Pathway

The synthesis of (Formyl-2,3-dimethylanilino)acetic acid is a two-step process:

  • Alkylation: Nucleophilic substitution of chloroacetic acid by 2,3-dimethylaniline to form the secondary amine intermediate, N-(2,3-dimethylphenyl)glycine.

  • Formylation: Nucleophilic acyl substitution of a formylating agent by the secondary amine to yield the final target.

ReactionPathway A 2,3-Dimethylaniline + Chloroacetic Acid B N-(2,3-dimethylphenyl)glycine A->B Alkylation Base, Heat C (Formyl-2,3-dimethylanilino)acetic acid B->C Formylation AFA, 0-20°C

Reaction pathway for the synthesis of (Formyl-2,3-dimethylanilino)acetic acid.

Critical Troubleshooting Q&A

Q1: Why am I observing significant amounts of N,N-bis(carboxymethyl)-2,3-dimethylaniline during the alkylation step?

Causality: This over-alkylation is a classic competing reaction. Primary amines like 2,3-dimethylaniline undergo sequential alkylation. Although the ortho-methyl group provides some steric hindrance, the secondary amine intermediate remains sufficiently nucleophilic at elevated temperatures to react with a second equivalent of chloroacetic acid. Solution: You must strictly control the stoichiometry. Use a 1.5 to 2.0 molar excess of the aniline (which acts as both a reactant and an acid scavenger, and can be recovered later). Additionally, keep the reaction temperature strictly below 90°C to kinetically favor mono-alkylation .

Q2: My formylation step stalls at ~60% conversion when refluxing in pure formic acid. How can I drive this to completion?

Causality: The secondary amine in N-(2,3-dimethylphenyl)glycine is highly sterically hindered by both the 2,3-dimethyl ring system and the bulky carboxymethyl group. Formic acid alone is a weak electrophile and cannot efficiently overcome this activation energy barrier . Solution: Switch to a more reactive formylating agent. Generating Acetic Formic Anhydride (AFA) in situ by mixing formic acid and acetic anhydride creates a highly electrophilic mixed anhydride. The nucleophilic acyl substitution with AFA proceeds rapidly even for hindered amines, driving the reaction to >99% conversion at 0–20°C .

Q3: I am losing product during the final aqueous workup. What is causing this yield drop?

Causality: Formamides are highly susceptible to both acid- and base-catalyzed hydrolysis. If your aqueous workup utilizes strong bases (e.g., 1M NaOH) to extract the carboxylic acid moiety, or strong acids (e.g., 1M HCl) to quench the reaction, you are inadvertently hydrolyzing the newly formed N-formyl group back to the secondary amine. Solution: Buffer your aqueous extractions to a pH of 4.5–5.5 using a sodium acetate/acetic acid buffer. This ensures the carboxylic acid is deprotonated for aqueous partitioning without cleaving the sensitive formyl group.

Diagnostic Workflow

Use the following logic tree to diagnose and correct yield-limiting deviations during your pilot runs.

Workflow Start Crude Reaction Mixture Check LC-MS Analysis Start->Check OverAlk High Bis-alkylated Impurity? Check->OverAlk IncForm Incomplete Formylation? OverAlk->IncForm No Fix1 Decrease Chloroacetic Acid Equivalents OverAlk->Fix1 Yes Success Target Yield > 90% IncForm->Success No Fix2 Switch to in situ AFA (Formic Acid + Ac2O) IncForm->Fix2 Yes

Diagnostic workflow for identifying and correcting yield-limiting synthetic deviations.

Data Analytics: Formylation Yield Comparison

To illustrate the necessity of optimizing the formylation reagent, the table below summarizes the quantitative impact of different formylating agents on the conversion of N-(2,3-dimethylphenyl)glycine.

Formylating AgentTemperatureReaction TimeConversion (%)Isolated Yield (%)
Formic Acid (98%)100°C12 h65%58%
Formic Acid + Catalytic ZnO80°C6 h78%70%
Acetic Formic Anhydride (AFA) 0°C to 20°C 1 h >99% 94%

Optimized Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the in-process control (IPC) metrics.

Protocol A: Synthesis of N-(2,3-dimethylphenyl)glycine (Alkylation)
  • Preparation: Charge a 500 mL round-bottom flask with 2,3-dimethylaniline (24.2 g, 200 mmol, 2.0 eq) and 100 mL of distilled water.

  • Addition: Slowly add a neutralized solution of chloroacetic acid (9.45 g, 100 mmol, 1.0 eq in 50 mL water, adjusted to pH 7 with NaOH) dropwise over 30 minutes.

  • Reaction: Heat the mixture to 85°C and stir for 4 hours.

    • Self-Validation Check: Spot the reaction mixture on a silica TLC plate (Eluent: EtOAc/Hexane 1:1). The reaction is complete when the chloroacetic acid spot disappears.

  • Workup: Cool the mixture to room temperature. Adjust the pH to 8.0 using saturated NaHCO₃. Extract with Ethyl Acetate (3 x 100 mL) to recover the unreacted 2,3-dimethylaniline.

  • Isolation: Adjust the aqueous layer carefully to pH 3.5 using 1M HCl. The N-(2,3-dimethylphenyl)glycine will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under a vacuum.

Protocol B: Synthesis of (Formyl-2,3-dimethylanilino)acetic acid (Formylation)
  • AFA Generation: In a flame-dried flask under nitrogen, cool acetic anhydride (15.3 g, 150 mmol, 1.5 eq) to 0°C. Add formic acid (9.2 g, 200 mmol, 2.0 eq) dropwise. Stir at 0°C for 15 minutes to generate Acetic Formic Anhydride (AFA) in situ.

  • Substrate Addition: Dissolve the N-(2,3-dimethylphenyl)glycine (17.9 g, 100 mmol, 1.0 eq) from Protocol A in 50 mL of anhydrous THF. Add this solution dropwise to the AFA mixture while maintaining the temperature at 0°C.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature (20°C). Stir for 1 hour.

    • Self-Validation Check: Analyze via LC-MS. The reaction is complete when the starting material peak is consumed and the target mass (m/z [M+H]+ = 208.1) dominates the chromatogram.

  • Quench & Extraction: Quench the reaction by pouring it over 100 g of crushed ice. Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL).

  • Buffered Wash: Wash the combined organic layers with a pH 5.0 sodium acetate buffer (2 x 50 mL) to remove residual acids without hydrolyzing the formyl group, followed by a brine wash (50 mL).

  • Final Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the highly pure (Formyl-2,3-dimethylanilino)acetic acid.

References
  • Microwave-assisted Synthesis of N-Arylglycines: Improvement of Sydnone Synthesis. Heterocycles.[Link]

  • Formylation of Amines. National Center for Biotechnology Information (NCBI).[Link]

Optimization

Technical Support Center: Troubleshooting Low Yields in the N-Formylation of Secondary Amines

Welcome to the Technical Support Center for amine functionalization. The N-formylation of secondary amines is a critical transformation in drug development and peptide synthesis.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for amine functionalization. The N-formylation of secondary amines is a critical transformation in drug development and peptide synthesis. However, researchers frequently encounter low yields, stalled reactions, or competing side-products. This guide unpacks the mechanistic causality behind these failures and provides self-validating protocols to ensure quantitative conversion.

Section 1: Mechanistic Fundamentals & Causality of Low Yields

The N-formylation of amines proceeds via a nucleophilic acyl substitution mechanism[1]. The amine nitrogen performs a nucleophilic attack on the electrophilic carbonyl carbon of the formylating agent, forming a transient tetrahedral intermediate. This intermediate collapses, eliminating the leaving group to yield the formamide[1].

Secondary amines present unique challenges compared to primary amines that directly impact reaction yields:

  • Steric Hindrance : The presence of two alkyl/aryl substituents significantly increases the steric bulk around the nitrogen center. This impedes the approach to the electrophilic carbonyl and destabilizes the bulky tetrahedral intermediate[1]. Reactions involving bulky substrates like dicyclohexylamine or diisobutylamine often demonstrate low efficiency with standard reagents[2].

  • Reagent Degradation (Moisture Sensitivity) : To overcome steric hindrance, highly electrophilic formylating agents like Acetic Formic Anhydride (AFA) or the Vilsmeier reagent are used. However, these are extremely sensitive to moisture[3]. If water is present in the solvent or environment, it rapidly hydrolyzes the reagent, quenching the reaction before the sterically hindered amine can successfully attack[3].

Mechanism Amine Secondary Amine (Nucleophile) Intermediate Tetrahedral Intermediate (Steric Clash Risk) Amine->Intermediate Nucleophilic Attack Reagent Formylating Agent (e.g., AFA, Vilsmeier) Reagent->Intermediate Electrophile SideReaction Reagent Hydrolysis (Moisture Quenching) Reagent->SideReaction H2O present Product N-Formylated Product + Leaving Group Intermediate->Product Collapse & Elimination

Mechanism of N-formylation and competing hydrolysis pathway.

Section 2: Troubleshooting Guide & FAQs

Q1: My reaction with dicyclohexylamine and formic acid is stalling at <10% yield. Why? A: Dicyclohexylamine is highly sterically hindered[2]. Standard formic acid protocols lack the electrophilic drive to overcome this steric barrier. Causality: The activation energy required to form the tetrahedral intermediate is too high for a weak electrophile. Solution: Switch to a highly reactive electrophile like the Vilsmeier reagent (DMF/POCl3). This protocol features mild conditions and achieves completion within 5 minutes at room temperature, successfully formylating hindered substrates[2].

Q2: I am using Acetic Formic Anhydride (AFA), but my yields are inconsistent. What is going wrong? A: AFA is thermally unstable and extremely moisture-sensitive[1]. Water quenches the mixed anhydride, releasing formic and acetic acids, which drops the yield[3]. Causality: The hydrolysis rate of AFA outpaces the nucleophilic attack of the secondary amine. Solution: Generate AFA in situ at -20 °C by adding formic acid to acetic anhydride[1]. Ensure the amine is dissolved in anhydrous THF in a flame-dried flask, and transfer the AFA via cannula to maintain a strictly anhydrous environment[1].

Q3: Are there any green chemistry alternatives that avoid halogenated reagents or unstable anhydrides? A: Yes. A highly efficient, solvent-free protocol uses a catalytic amount of molecular iodine (5 mol%) with formic acid at 70 °C[4]. Causality: In situ-generated HI catalyzes the process by protonating formic acid, significantly increasing its electrophilicity and enabling amine attack without the need for toxic coupling agents[4].

Workflow Start Low Yield in N-Formylation CheckSterics Is the amine sterically hindered? Start->CheckSterics CheckMoisture Are reagents moisture sensitive? (AFA/Vilsmeier) CheckSterics->CheckMoisture No UseVilsmeier Use Vilsmeier Reagent (DMF/POCl3) at RT CheckSterics->UseVilsmeier Yes DrySolvents Use anhydrous solvents & flame-dried glassware CheckMoisture->DrySolvents Yes UseIodine Use Iodine/Formic Acid Solvent-Free Protocol CheckMoisture->UseIodine No

Troubleshooting workflow for resolving low N-formylation yields.

Section 3: Quantitative Data & Reagent Comparison

To aid in reagent selection, the following table summarizes the performance metrics of common formylating agents for secondary amines based on recent literature.

Formylating AgentConditionsTarget Substrate ProfileTypical YieldPros / Cons
Formic Acid + Iodine (5 mol%) 70 °C, Solvent-FreeUnhindered to moderately hindered secondary aminesUp to 94%[4]Pros: Green, low cost, non-toxic[4].Cons: Requires heating.
Acetic Formic Anhydride (AFA) -20 °C to RT, THFSterically hindered aminesNear-quantitative[1]Pros: Very fast (<15 min), high reactivity[1].Cons: Moisture-sensitive, thermally unstable[1].
Vilsmeier Reagent (DMF/POCl3) RT, 5 minHighly hindered secondary amines85% - 99%[2]Pros: Extremely fast, room temperature[2].Cons: Uses hazardous POCl3, requires anhydrous setup[2].

Section 4: Validated Experimental Protocols

These protocols are designed as self-validating systems. The built-in TLC monitoring and specific temperature controls ensure that deviations are caught before work-up.

Protocol A: Rapid N-Formylation via Vilsmeier Reagent (For Hindered Amines)

Reference: Adapted from recent JOC methodologies[2].

  • Reagent Preparation: In a flame-dried flask under an inert atmosphere (N2 or Ar), cool anhydrous DMF (5.0 mL) in an ice bath to 0 °C[3].

  • Activation: Add POCl3 (1.2 equivalents relative to the amine) dropwise with vigorous stirring to generate the Vilsmeier reagent[3]. Stir at 0 °C for 30 minutes.

  • Amine Addition: Dissolve the secondary amine (1.0 mmol) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent[3].

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor by TLC; completion is typically observed within 5 minutes[2].

  • Work-up: Quench the reaction cautiously by pouring it into an ice-cold saturated solution of sodium bicarbonate[1]. Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the formamide[1].

Protocol B: Green Solvent-Free N-Formylation via Iodine Catalysis

Reference: Kim & Jang, Synlett[4].

  • Reaction Setup: In a round-bottom flask, combine the secondary amine (1.0 mmol) and formic acid (2.0 mmol, 2 equivalents)[4].

  • Catalyst Addition: Add molecular iodine (0.05 mmol, 5 mol%) directly to the mixture[4].

  • Heating: Stir the reaction mixture at 70 °C[4]. Monitor the reaction progress via TLC to ensure the starting material is fully consumed.

  • Work-up: Upon completion, cool the mixture to room temperature. Quench with cold water or a mild basic solution to neutralize excess formic acid and HI, then extract with dichloromethane[3].

  • Isolation: Wash the organic layer with a dilute sodium thiosulfate solution to reduce and remove residual iodine[4]. Dry over MgSO4, filter, and concentrate to obtain the pure N-formylated product[4].

References

  • Joong-Gon Kim, Doo Ok Jang. "Facile and Highly Efficient N-Formylation of Amines Using a Catalytic Amount of Iodine under Solvent-Free Conditions." Synlett, organic-chemistry.org.
  • "Troubleshooting guide for the formylation of aromatic amines." Benchchem.
  • "Application Notes: High-Efficiency N-Formylation of Amines with Acetic Formic Anhydride." Benchchem.
  • "N-Formylation of Secondary Amines and Their Application in the Synthesis of Benzimidazole Derivatives Using DMF as a C1 Source." The Journal of Organic Chemistry - ACS Publications.

Sources

Troubleshooting

Resolving peak tailing in HPLC analysis of (Formyl-2,3-dimethylanilino)acetic acid

Welcome to the technical support guide for the HPLC analysis of (Formyl-2,3-dimethylanilino)acetic acid. This resource is designed for researchers, scientists, and drug development professionals encountering challenges w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for the HPLC analysis of (Formyl-2,3-dimethylanilino)acetic acid. This resource is designed for researchers, scientists, and drug development professionals encountering challenges with peak asymmetry, specifically peak tailing. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose and resolve common chromatographic issues, ensuring the integrity and accuracy of your analytical results.

Understanding the Root Cause: Why Does This Analyte Tail?

Before troubleshooting, it's crucial to understand the chemistry of both your analyte and your separation system. (Formyl-2,3-dimethylanilino)acetic acid possesses a carboxylic acid functional group, making it an acidic analyte. In reversed-phase HPLC using silica-based columns, peak tailing for such compounds is predominantly caused by unwanted secondary interactions between the analyte and the stationary phase.

The two most common mechanisms are:

  • Silanol Interactions: Silica-based C18 columns have residual silanol groups (Si-OH) on their surface, even after end-capping.[1][2] At mobile phase pH values above approximately 3.5-4.0, these silanol groups can deprotonate to become negatively charged (Si-O⁻).[3] If the mobile phase pH is also near or above the pKa of your acidic analyte (~pKa 4-5), the analyte will be in its negatively charged carboxylate form (COO⁻). The repulsion between these two negative charges is not the primary issue; rather, the polar carboxylate can engage in strong hydrogen bonding or dipole-dipole interactions with the polar silanol groups, creating a secondary retention mechanism that leads to tailing.[4][5]

  • Trace Metal Contamination: Trace metals like iron or aluminum can be present in the silica matrix of the column packing or can leach from stainless-steel components of the HPLC system (e.g., frits, tubing).[5][6] These metal ions can act as Lewis acids and chelate with the carboxylate group of your analyte, creating another strong, unwanted retention mechanism that results in significant peak tailing.[7]

Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses the most common questions and provides a logical workflow for resolving peak tailing.

Q1: My chromatogram for (Formyl-2,3-dimethylanilino)acetic acid shows a significant tailing peak. Where should I start?

The most impactful factor for an acidic analyte like this is the mobile phase pH. When the mobile phase pH is close to the analyte's pKa, the molecule exists as a mixture of its ionized (hydrophilic) and unionized (hydrophobic) forms, which travel through the column at different speeds, resulting in a broad, tailing, or split peak.[8][9]

Your first step should always be to optimize the mobile phase pH.

To achieve a sharp, symmetrical peak, the mobile phase pH should be adjusted to at least 1.5-2 pH units below the analyte's pKa.[10] This ensures that the carboxylic acid group is fully protonated (COOH), making the analyte neutral and preventing ionization-related issues. Furthermore, a low pH (e.g., 2.5-3.0) also suppresses the ionization of residual silanol groups on the column, minimizing their potential for secondary interactions.[5][6][11]

start Peak Tailing Observed check_ph Is Mobile Phase pH >= 2 units below analyte pKa? start->check_ph adjust_ph ACTION: Adjust pH to 2.5-3.0 using acid modifier check_ph->adjust_ph No re_evaluate Re-evaluate Peak Shape check_ph->re_evaluate Yes adjust_ph->re_evaluate good_peak Peak Shape Acceptable re_evaluate->good_peak Yes next_steps Proceed to Further Troubleshooting (Q2, Q3, etc.) re_evaluate->next_steps No

Caption: Initial troubleshooting workflow for peak tailing.

Q2: I've lowered the mobile phase pH to 2.7, but I still see some tailing. What is the next step?

If pH optimization alone is insufficient, the issue likely stems from persistent secondary interactions with the column's stationary phase. Now, you should focus on column chemistry and mobile phase additives.

Analyte (Formyl-2,3-dimethylanilino)acetic acid (R-COOH) StationaryPhase C18 Stationary Phase Hydrophobic C18 Chains Residual Silanols (Si-OH) Metal Impurities (M⁺) Analyte->StationaryPhase:f0  Primary Interaction (Desired Hydrophobic Retention) Analyte->StationaryPhase:f1 Secondary Interaction (Hydrogen Bonding) Analyte->StationaryPhase:f2 Secondary Interaction (Chelation) Tailing Peak Tailing

Caption: Undesired secondary interactions causing peak tailing.

Solutions to Mitigate Secondary Interactions:

  • Use a High-Purity, End-Capped Column: Modern columns made with high-purity "Type B" silica have a much lower concentration of acidic silanols and metal impurities.[5] Ensure your column is thoroughly end-capped, which chemically deactivates most residual silanols.[1][12]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can increase the ionic strength of the mobile phase, which helps to "shield" the active silanol sites and reduce their interaction with the analyte.[6][13] Note that high buffer concentrations are not suitable for mass spectrometry (MS) detection.

  • Consider a Different Stationary Phase: If tailing persists on a standard C18 column, a column with a different chemistry may be beneficial.

    • Polar-Embedded Phase: These columns have a polar group (e.g., amide, carbamate) embedded near the base of the alkyl chain. This can help shield the analyte from residual silanols.[14]

    • Polymer-Based or Hybrid Columns: These columns are more resistant to extreme pH and may have fewer active sites than traditional silica-based columns.[5][15]

Q3: Should I use Trifluoroacetic Acid (TFA) or Formic Acid (FA) as a mobile phase modifier?

Both are excellent choices for controlling pH, but they function differently and have different implications for your analysis, especially if using an MS detector.

  • Formic Acid (FA): Typically used at 0.1%, it provides a mobile phase pH of approximately 2.8.[16] It is a weaker acid and primarily acts by keeping both the analyte and silanol groups protonated. It is volatile and an excellent choice for LC-MS applications as it causes minimal ion suppression.[16][17]

  • Trifluoroacetic Acid (TFA): Also used at 0.1%, TFA is a much stronger acid, lowering the mobile phase pH to around 2.1.[16] It is an effective "ion-pairing" agent.[18][19][20] The negatively charged trifluoroacetate anion pairs with any positively charged sites on the stationary phase or analyte (less relevant for this acidic compound), but more importantly, it effectively masks silanol interactions.[21][22] This often results in exceptionally sharp peaks. However, TFA is a strong ion-suppressing agent and should be avoided if you are using MS detection. [18]

ModifierTypical Conc.Approx. pHMechanism of ActionMS CompatibilityBest For
Formic Acid 0.1% (v/v)~2.8pH control, silanol suppressionExcellent LC-MS methods
Trifluoroacetic Acid 0.1% (v/v)~2.1pH control, ion-pairing, silanol maskingPoor (causes ion suppression)UV-based detection requiring the sharpest possible peaks
Q4: I've optimized the mobile phase and column, but the peak is still not perfectly symmetrical. Could the HPLC system be the cause?

Yes. If chemical sources of tailing have been addressed, consider physical and instrumental sources.

  • Extra-Column Volume: Excessive volume between the injector and detector can cause band broadening and tailing.[14] This is especially noticeable for early-eluting peaks.

    • Solution: Use tubing with the narrowest possible internal diameter (e.g., 0.005") and keep the length as short as possible. Ensure all fittings are properly made to avoid dead volumes.[14][23]

  • Column Contamination or Degradation: Over time, strongly retained sample components can accumulate at the head of the column, distorting peak shape.[24] A void can also form at the column inlet due to pressure shocks or pH stress.[6][12]

    • Solution: Always filter your samples and mobile phase. Use a guard column to protect the analytical column from contaminants.[24] If a void is suspected, the column often needs to be replaced.[12]

  • System Metal Contamination: As discussed, interactions with stainless-steel components can cause tailing. If you suspect this is an issue (e.g., tailing worsens over time with a new column), you may need to passivate your system.

    • Solution: Passivation involves flushing the system with an acid (e.g., nitric acid or citric acid) to remove adsorbed metal ions and create a more inert surface.[7][25][26] (See Protocol 2).

Key Experimental Protocols

Protocol 1: Optimized Mobile Phase Preparation (for UV Detection)

This protocol is designed to create a robust mobile phase at pH ~2.7 for resolving (Formyl-2,3-dimethylanilino)acetic acid.

Materials:

  • HPLC-grade water

  • HPLC-grade acetonitrile or methanol[27][28]

  • Formic acid (≥99% purity)[17]

  • 0.2 µm or 0.45 µm solvent filters

Procedure:

  • Prepare Aqueous Component (Mobile Phase A):

    • Measure 999 mL of HPLC-grade water into a clean 1 L solvent bottle.

    • Carefully add 1.0 mL of formic acid to the water to create a 0.1% (v/v) solution.

    • Cap the bottle and mix thoroughly by inversion.

    • Filter the solution using a 0.2 µm filter assembly.

  • Prepare Organic Component (Mobile Phase B):

    • Measure 1 L of HPLC-grade acetonitrile or methanol into a second clean solvent bottle.

    • Filter the solvent using a compatible 0.2 µm filter.

    • Note: Adding acid to the organic phase is generally not required but can sometimes improve baseline stability in gradients.

  • Degas Solvents:

    • Degas both mobile phase A and B for 10-15 minutes using an ultrasonic bath or an inline degasser on your HPLC system.

  • Set Up HPLC Method:

    • Program your HPLC method with the desired gradient or isocratic conditions using Mobile Phase A and B.

    • Equilibrate the column with the initial mobile phase conditions for at least 10-15 column volumes before injecting your sample.

Protocol 2: Basic HPLC System Passivation

This procedure helps remove metallic contaminants from the system's fluid path. Warning: Always consult your HPLC instrument manual before performing this procedure. Disconnect your HPLC column and detector flow cell to prevent damage.

Materials:

  • HPLC-grade water

  • Isopropanol

  • Nitric Acid (6M) or Citric Acid (20% w/v)[7][26]

Procedure:

  • System Preparation:

    • Remove the column from the system.

    • Replace the column with a union (a short piece of tubing).

    • Disconnect the tubing from the detector inlet and direct it to a waste container.

  • Flushing Sequence:

    • Step 1 (Water Wash): Flush all pump lines with fresh HPLC-grade water for 20 minutes at 1 mL/min.

    • Step 2 (Isopropanol Wash): Flush all lines with isopropanol for 15 minutes at 1 mL/min to remove organic residues.

    • Step 3 (Water Wash): Flush all lines with HPLC-grade water for 20 minutes at 1 mL/min to remove the isopropanol.

    • Step 4 (Acid Wash): Place the solvent inlet lines into the passivation solution (e.g., 6M Nitric Acid). Flush the system for 60 minutes at 1 mL/min.[7][26]

    • Step 5 (Final Water Wash): Place all lines back into HPLC-grade water and flush extensively for at least 60-90 minutes, or until the pH of the waste stream is neutral. This step is critical to remove all traces of acid.

  • Re-equilibration:

    • Once the system is fully flushed, reinstall the column and reconnect the detector.

    • Equilibrate the entire system with your mobile phase until a stable baseline is achieved.

References

  • Chrom Tech, Inc. (2025, October 28).
  • ACE News. HPLC Column Troubleshooting.
  • The LCGC Blog. (2019, November 12). HPLC Diagnostic Skills II – Tailing Peaks.
  • HPLC Troubleshooting Guide.
  • ResearchGate. (2024, July 24). Why is trifluoroacetic acid (TFA) used in c-18 column?
  • ACD/Labs. (2022, October 6).
  • Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?
  • How to avoid the tailing problem of basic compounds in HPLC analysis?
  • AAT Bioquest. (2020, June 1). Why is trifluoroacetic acid (TFA)
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?
  • Element Lab Solutions. Peak Tailing in HPLC.
  • Selecting an organic modifier for reversed-phase chrom
  • Hopkins, T. (2019, February 19).
  • Phenomenex. (2025, June 6).
  • KNAUER.
  • Bains, B. (2023, September 19). Improve Chromatographic Separations: Consider Mobile Phase pH & Analyte pKa. ACD/Labs.
  • GenTech Scientific. (2024, March 19).
  • Restek Resource Hub. (2014, March 11). [6]Troubleshooting HPLC- Tailing Peaks.

  • KNAUER.
  • The Importance of Mobile Phase pH in Chromatographic Separ
  • MTC USA. (2013, January 26). What is TFA and when should I use it - Primer.
  • Phenomenex. (2025). Troubleshooting Unwanted Peaks for HPLC: A Case Study Using Formic Acid.
  • LCGC International.
  • Welch Materials. (2025, November 5). HPLC Column Selection: Core to Method Development (Part II).
  • Labcompare.com. (2021, October 15). LABTips: How to Prevent Tailing Peaks in HPLC.
  • LCGC International. (2022, October 1).
  • ResearchGate.
  • Benchchem. troubleshooting peak tailing in HPLC analysis of 5-Hydroxypyrazine-2-carboxylic acid.
  • McCalley, D. V. (2004, June 4).
  • LCGC International. (2021, January 11).
  • LCGC International. (2023, June 1).
  • Analytics-Shop.

Sources

Optimization

Technical Support Center: Overcoming Poor Solubility of (Formyl-2,3-dimethylanilino)acetic Acid Derivatives

Welcome to the Technical Support Center. (Formyl-2,3-dimethylanilino)acetic acid (CAS 618070-01-2) is a highly lipophilic intermediate structurally analogous to fenamate-class non-steroidal anti-inflammatory drugs (NSAID...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. (Formyl-2,3-dimethylanilino)acetic acid (CAS 618070-01-2) is a highly lipophilic intermediate structurally analogous to fenamate-class non-steroidal anti-inflammatory drugs (NSAIDs) like mefenamic acid[1]. Due to its rigid N-formyl group and 2,3-dimethylphenyl ring, it exhibits a high partition coefficient (LogP 5.0) and a weakly acidic carboxylic acid moiety (pKa 4.2)[2][3].

This combination results in Biopharmaceutics Classification System (BCS) Class II behavior: high membrane permeability but notoriously poor aqueous solubility[4][5]. This guide provides field-proven troubleshooting strategies, validated protocols, and mechanistic insights to help you overcome formulation and assay challenges.

Frequently Asked Questions (FAQs)

Q: I adjusted the pH of my assay buffer to 7.4, well above the compound's pKa (~4.2). Why is it still precipitating? A: While the carboxylic acid moiety is fully ionized at pH 7.4, the dominant structural feature of this derivative is its highly lipophilic core[2][3]. The thermodynamic penalty of hydrating the bulky, hydrophobic 2,3-dimethylphenyl group outweighs the solvation energy provided by the single carboxylate anion. Consequently, the molecules self-associate via hydrophobic interactions, leading to rapid precipitation[6].

Q: Can I use DMSO as a universal solvent for my in vitro cell culture assays? A: DMSO is excellent for generating concentrated stock solutions. However, directly spiking a DMSO stock into aqueous culture media causes a "solvent shift." The DMSO rapidly diffuses into the bulk water, leaving the hydrophobic drug locally supersaturated. Without a carrier to stabilize it, the drug crashes out into an amorphous precipitate[7]. To prevent this, pre-complex the drug with β -cyclodextrin before introduction to the aqueous environment[4][8].

Q: Will forming a simple sodium or potassium salt solve my in vivo dosing issues? A: Salt formation (e.g., potassium salts) improves dissolution kinetics in mild aqueous buffers (pH > 7.0) by a factor of 2x to 5x[6]. However, upon entering the acidic environment of the stomach (pH 1.2–2.0), the salt will rapidly convert back to its insoluble free-acid form and precipitate. For oral in vivo dosing, amorphous solid dispersions are highly recommended over simple salts[5].

Troubleshooting Guides: Application-Specific Solutions

Issue 1: Precipitation in In Vitro Assay Buffers (Enzymatic/Cellular)

Symptom: Cloudy assay buffers, inconsistent IC50 values, or high assay noise. Root Cause: The drug is aggregating and failing to interact with the biological target. Solution: Cyclodextrin Complexation. Encapsulating the drug in Hydroxypropyl- β -Cyclodextrin (HP- β -CD) masks the hydrophobic core from the aqueous environment while maintaining the drug in a dissolved, bioavailable state[8]. The complex dynamically dissociates to deliver the free drug to the target receptor[9].

Issue 2: Poor Oral Bioavailability in Rodent Models

Symptom: Low Cmax​ and AUC values during pharmacokinetic (PK) profiling. Root Cause: The high crystal lattice energy (Melting Point 230 °C) prevents the drug from dissolving in the gastrointestinal tract[2][6]. Solution: Amorphous Solid Dispersion (ASD). By trapping the drug in a high-energy amorphous state using a hydrophilic polymer matrix (like PVP K30), you bypass the thermodynamic barrier of the crystal lattice, achieving supersaturation in the gut[5].

Quantitative Data & Strategy Selection

Table 1: Physicochemical Profile of (Formyl-2,3-dimethylanilino)acetic acid
PropertyValue / ClassificationImplication for Formulation
LogP ~5.0 - 5.12Highly lipophilic; prone to hydrophobic aggregation in aqueous media[2][6].
pKa ~3.88 - 4.2Weakly acidic; solubility improves slightly at pH > 6.0 but remains limited[3][6].
BCS Class Class IIHigh permeability, low solubility; dissolution is the rate-limiting step[4][5].
Melting Point ~230 °CHigh crystal lattice energy; requires disruption via amorphization[2][6].
Table 2: Comparative Efficacy of Solubility Enhancement Strategies
StrategyCarrier / ExcipientFold-Increase in SolubilityBest Suited For
Co-solvency Ethanol / PEG 4005x - 10xLiquid formulations, IV dosing[7].
Inclusion Complex β -Cyclodextrin (1:2 ratio)15x - 20xIn vitro cell assays, reducing GI irritation[4][8].
Solid Dispersion PVP K30 (1:3 ratio)>50xOral solid dosage forms, in vivo PK studies[5].
Salt Formation Potassium Hydroxide2x - 5xMild aqueous buffers (pH > 7.0)[6].

Formulation Workflows & Mechanisms

Workflow Issue Precipitation of (Formyl-2,3-dimethylanilino) acetic acid Decision Target Application? Issue->Decision InVitro In Vitro Assays (Aqueous Buffers) Decision->InVitro InVivo In Vivo Dosing (Oral/Systemic) Decision->InVivo Sol1 Co-solvency (PEG400/EtOH) InVitro->Sol1 Sol2 β-Cyclodextrin Inclusion Complex InVitro->Sol2 InVivo->Sol2 Sol3 Amorphous Solid Dispersion (PVP K30) InVivo->Sol3 Sol4 Salt Formation (Potassium Salt) InVivo->Sol4

Decision matrix for selecting a solubility enhancement strategy based on experimental application.

Mechanism Drug Hydrophobic Drug Complex Inclusion Complex Drug->Complex Shear Force (Kneading) CD β-CD Cavity CD->Complex Entropy Gain Aqueous Enhanced Aqueous Solubility Complex->Aqueous Dissociation in Media

Thermodynamic mechanism of β-cyclodextrin inclusion complexation via kneading.

Validated Experimental Protocols

Protocol 1: Preparation of β -Cyclodextrin Inclusion Complexes (Kneading Method)

Mechanistic Rationale: Mechanical shear forces the lipophilic 2,3-dimethylanilino moiety into the hydrophobic cavity of β -CD. This displaces high-energy water molecules from the cavity, increasing the overall entropy of the system and driving complexation[8][9].

  • Stoichiometric Weighing: Weigh the drug and β -CD in a 1:2 molar ratio. A 1:2 ratio provides optimal encapsulation for bulky fenamate-like derivatives[4].

  • Wetting: Place the β -CD in a ceramic mortar. Add a minimal volume of a water/ethanol mixture (50:50 v/v) to form a homogenous, viscous paste[9].

  • Kneading: Gradually incorporate the (Formyl-2,3-dimethylanilino)acetic acid powder into the paste. Knead continuously for 45–60 minutes.

    • Self-Validation Check: The paste should transition from a gritty texture to noticeably smoother and slightly translucent as the crystalline drug is molecularly dispersed[8][9].

  • Drying & Milling: Dry the paste in a vacuum oven at 50 °C for 24 hours. Mill the dried complex and pass it through a #60 mesh sieve[9].

  • Analytical Validation: Perform Differential Scanning Calorimetry (DSC). A successful inclusion complex will show the complete disappearance of the drug's sharp endothermic melting peak (~230 °C), confirming amorphization and inclusion[8][9].

Protocol 2: Amorphous Solid Dispersion (Solvent Evaporation Method)

Mechanistic Rationale: Co-dissolving the drug and a hydrophilic polymer (PVP K30) followed by rapid evaporation traps the drug in a high-energy amorphous state. PVP K30 acts as an anti-plasticizer, raising the system's glass transition temperature ( Tg​ ) and kinetically hindering the drug molecules from rearranging back into an insoluble crystalline lattice[5].

  • Solvent Preparation: Dissolve the drug and PVP K30 in a 1:3 weight ratio in an organic solvent system (e.g., Methanol/Dichloromethane 1:1 v/v)[5].

  • Homogenization: Sonicate the solution for 15 minutes until completely clear.

    • Self-Validation Check: Shine a strong laser pointer through the flask (Tyndall effect check). No beam scattering should occur, confirming true molecular dissolution rather than colloidal suspension.

  • Evaporation: Transfer the solution to a rotary evaporator. Remove the solvent under reduced pressure at 45 °C until a solid film forms on the flask walls[5].

  • Desiccation: Place the solid film in a vacuum desiccator for 48 hours to remove residual solvent traces.

  • Pulverization: Scrape the solid dispersion, gently pulverize it in an agate mortar, and sieve.

  • Analytical Validation: Powder X-Ray Diffraction (PXRD) must exhibit a broad "halo" pattern, confirming the complete loss of the drug's long-range crystalline order[8][10].

Sources

Troubleshooting

Minimizing byproduct formation during electrophilic aromatic substitution

Welcome to the Technical Support Center for Electrophilic Aromatic Substitution (EAS). This resource is engineered for researchers, process chemists, and drug development professionals who require rigorous, mechanistic s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Electrophilic Aromatic Substitution (EAS). This resource is engineered for researchers, process chemists, and drug development professionals who require rigorous, mechanistic solutions to bypass synthetic bottlenecks.

EAS is a cornerstone of aromatic functionalization, but it is notoriously susceptible to byproduct formation—such as polyalkylation, carbocation rearrangements, and poor regioselectivity. This guide deconstructs these issues by addressing their root thermodynamic and kinetic causes, providing self-validating protocols, and leveraging modern techniques like continuous flow chemistry.

Section 1: Troubleshooting Common EAS Byproducts (FAQs)

Q1: My Friedel-Crafts alkylation is yielding significant amounts of di- and tri-alkylated byproducts. How can I suppress polyalkylation? Root Cause: Polyalkylation is an inherent kinetic limitation of Friedel-Crafts alkylation. The alkyl group introduced to the aromatic ring is an electron-donating group (EDG) via inductive effects (+I). This newly added group activates the resulting alkylbenzene, making the product more nucleophilic—and thus more reactive toward the electrophile—than the starting unsubstituted arene[1]. Mitigation Strategy:

  • Statistical Control: Use a large molar excess of the starting arene (e.g., 5–10 equivalents) as the solvent. This increases the probability that the electrophile reacts with the starting material rather than the trace product[2].

  • The Acylation Workaround: Transition to a Friedel-Crafts acylation. The resulting acyl group is strongly electron-withdrawing (-M, -I), which deactivates the ring and completely halts subsequent polyacylation[3]. The intermediate ketone can then be reduced to the target alkyl group.

Q2: I am synthesizing an n-propylbenzene derivative via Friedel-Crafts alkylation, but NMR shows isopropylbenzene (cumene) as the major product. What went wrong? Root Cause: You are observing a carbocation rearrangement. When a primary alkyl halide (e.g., n-propyl chloride) reacts with a Lewis acid (e.g., AlCl₃), it generates a highly unstable primary carbocation-like complex. To achieve a lower thermodynamic energy state, this intermediate undergoes a spontaneous 1,2-hydride shift to form a more stable secondary carbocation (isopropyl cation) before the aromatic ring can attack it[4]. Mitigation Strategy: Friedel-Crafts alkylation is fundamentally unsuitable for straight-chain alkylations longer than two carbons[5]. You must use Friedel-Crafts acylation with propanoyl chloride. The intermediate acylium ion is resonance-stabilized (the positive charge is delocalized onto the oxygen atom) and does not rearrange[6].

Q3: Nitration of my substituted arene is yielding a complex mixture of ortho, meta, and para isomers, along with oxidized byproducts. How can I improve regioselectivity and purity? Root Cause: Regioselectivity in EAS is governed by the electronic nature (inductive and resonance effects) and steric bulk of existing substituents[7]. Oxidized byproducts and polynitration occur because nitration is highly exothermic; localized "hot spots" in batch reactors degrade the substrate and over-drive the reaction kinetically[8]. Mitigation Strategy: Transition from batch to continuous flow microreactors. Flow chemistry offers superior surface-area-to-volume ratios, enabling instantaneous heat dissipation and precise residence time control, which suppresses both oxidation and polynitration[9].

Section 2: Mechanistic Logic & Decision Pathways

To systematically avoid byproducts, process chemists must follow strict decision-making logic based on the electrophile's behavior.

FC_Decision Start Target: Alkylbenzene CheckRearrange Is the alkyl group prone to rearrangement? Start->CheckRearrange CheckPoly Is polyalkylation a high risk? CheckRearrange->CheckPoly No Acylation Perform Friedel-Crafts Acylation CheckRearrange->Acylation Yes CheckPoly->Acylation Yes Alkylation Perform Friedel-Crafts Alkylation (Excess Arene) CheckPoly->Alkylation No Reduction Perform Clemmensen or Wolff-Kishner Reduction Acylation->Reduction Product Desired Monoalkylbenzene Reduction->Product Alkylation->Product

Caption: Decision logic for selecting Friedel-Crafts methods to minimize byproducts.

Section 3: Quantitative Data & Reactivity Summaries

Understanding the activating or deactivating nature of substituents is critical for predicting byproduct formation. The tables below summarize these effects and the corresponding mitigation strategies.

Table 1: Managing Regioselectivity and Reactivity in EAS

Substituent TypeDirecting EffectReactivity ImpactMechanistic CausalityByproduct Risk
Alkyl (-R) Ortho / ParaActivatingElectron-donating (+I) stabilizes the Wheland intermediate.High risk of polyalkylation.
Hydroxyl/Amine (-OH, -NH₂) Ortho / ParaStrongly ActivatingStrong resonance donation (+M) outweighs inductive withdrawal (-I).Over-reaction (e.g., polyhalogenation).
Halogens (-X) Ortho / ParaDeactivatingInductive withdrawal (-I) outweighs resonance donation (+M).Sluggish reaction rates.
Carbonyl/Nitro (-COR, -NO₂) MetaStrongly DeactivatingElectron-withdrawing (-M, -I) destabilizes the intermediate.Reaction failure if arene is too deactivated.

Table 2: Common EAS Byproducts and Mitigation Strategies

Reaction TypePrimary ByproductRoot CauseMitigation Strategy
FC Alkylation Polyalkylated ArenesProduct is more nucleophilic than starting material.Use acylation-reduction or excess arene.
FC Alkylation Rearranged Isomers1,2-hydride or alkyl shifts in the carbocation.Use acylation-reduction workflow.
Nitration Polynitrated / OxidizedExothermic thermal runaways in batch reactors.Utilize continuous flow microreactors.

Section 4: Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, meaning they incorporate built-in analytical checkpoints to ensure the reaction is proceeding without byproduct formation.

Protocol 1: The Acylation-Reduction Workaround (Synthesis of n-Alkylbenzenes)

This two-step protocol completely bypasses carbocation rearrangement and polyalkylation[10].

Step 1: Friedel-Crafts Acylation

  • Preparation: Dissolve the arene (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add anhydrous AlCl₃ (1.1 eq).

  • Addition: Cool the mixture to 0°C. Add the acyl chloride (1.0 eq) dropwise over 30 minutes to maintain kinetic control and prevent thermal spikes.

  • Validation Checkpoint 1 (TLC/GC-MS): Monitor the reaction. The strong deactivating nature of the acyl group ensures the reaction stops at monoacylation. Proceed only when the starting arene is fully consumed.

  • Quench: Pour the mixture over an ice/HCl bath to hydrolyze the stable aluminum-ketone complex[6]. Extract, wash, and concentrate to isolate the aryl ketone.

Step 2: Clemmensen Reduction

  • Reduction: Suspend the isolated aryl ketone in concentrated HCl. Add amalgamated zinc (Zn(Hg)) and heat to reflux for 4–6 hours.

  • Validation Checkpoint 2 (¹H-NMR): Analyze the purified product via ¹H-NMR. The complete disappearance of the carbonyl carbon shift (~190 ppm in ¹³C-NMR) and the presence of a clean triplet for the terminal methyl group validate the successful formation of the straight-chain alkylbenzene without rearrangement.

Protocol 2: Continuous Flow Nitration of Arenes

Flow chemistry prevents the thermal runaways that lead to polynitration and oxidative degradation[8].

Flow_Nitration Arene Arene Solution (Pump A) Mixer T-Mixer (High Turbulence) Arene->Mixer Nitric Nitrating Agent (Pump B) Nitric->Mixer Reactor Microchannel Reactor (Active Cooling) Mixer->Reactor Quench In-line Quench Reactor->Quench Controlled Residence Time Product Mono-nitrated Product Quench->Product

Caption: Continuous flow microreactor setup for highly exothermic EAS reactions.

  • System Priming: Prepare a 1.0 M solution of the arene in an inert solvent. Prepare the nitrating mixture (HNO₃/H₂SO₄) in a separate acid-resistant syringe.

  • Flow Initiation: Set Pump A (arene) and Pump B (nitrating agent) to flow rates calculated to achieve exactly a 2-minute residence time.

  • Reaction: Mix the streams in a high-turbulence T-mixer. Pass the mixture through a microchannel reactor actively cooled to 0°C. The high surface-area-to-volume ratio ensures isothermal conditions, preventing the activation energy required for secondary nitration from being reached.

  • Validation Checkpoint (In-line Process Analytical Technology): Utilize in-line FTIR spectroscopy to monitor the NO₂ stretch (~1530 cm⁻¹ and ~1350 cm⁻¹). A steady-state absorbance confirms controlled conversion.

  • Quench: Direct the reactor effluent directly into a continuous stirred-tank reactor (CSTR) containing ice water to instantly quench the reaction.

References

  • Vedantu. Friedel Crafts Reaction: Alkylation and Acylation Explained. Available at:[Link]

  • ChemTalk. Friedel-Crafts Alkylation and Acylation Reactions. Available at:[Link]

  • Wikipedia. Friedel–Crafts reaction. Available at:[Link]

  • LibreTexts Chemistry. Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Available at: [Link]

  • Brainly. Why is Friedel Crafts acylation better than alkylation? Available at: [Link]

  • King Saud University (KSU). Organic Reaction Mechanism: Electrophilic Aromatic Substitution. Available at:[Link]

  • Master Organic Chemistry. EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Available at:[Link]

  • Advent Chembio. Friedel-Crafts Acylation: Mechanism & Applications. Available at:[Link]

  • White Rose Research Online. Continuous Flow for the Photochemical C‐H Amination of Arenes. Available at:[Link]

  • Science Revision. Friedel-Crafts Alkylation of aromatic molecules. Available at: [Link]

  • International Journal of Research and Analytical Reviews (IJRAR). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation. Available at:[Link]

  • EWADirect. Nitration and flow chemistry. Available at: [Link]

  • National Institutes of Health (NIH). Discovery of N–X anomeric amides as electrophilic halogenation reagents. Available at:[Link]

  • Microflu Microfluidics Technology. Continuous Flow Nitrification. Available at: [Link]

  • Semantic Scholar. Use of zeolites for greener and more para-selective electrophilic aromatic substitution reactions. Available at:[Link]

  • YouTube (Michael Evans). Regioselectivity in Electrophilic Aromatic Substitutions. Available at: [Link]

  • Chemical Science (RSC Publishing). Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Available at:[Link]

  • The Journal of Organic Chemistry (ACS). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

(Formyl-2,3-dimethylanilino)acetic acid vs (Formyl-2,4-dimethylanilino)acetic acid

An in-depth technical comparison of (Formyl-2,3-dimethylanilino)acetic acid and (Formyl-2,4-dimethylanilino)acetic acid reveals how subtle positional isomerism dictates the trajectory of synthetic workflows. As N-aryl-N-...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical comparison of (Formyl-2,3-dimethylanilino)acetic acid and (Formyl-2,4-dimethylanilino)acetic acid reveals how subtle positional isomerism dictates the trajectory of synthetic workflows. As N-aryl-N-formylglycines, both compounds serve as critical building blocks in the synthesis of heterocycles (e.g., indolin-2-ones) and conformationally restricted peptidomimetics.

However, the position of the second methyl group—whether meta or para to the nitrogen substituent—creates a profound divergence in their steric environments and the electronic activation of the aromatic ring. This guide objectively profiles both isomers, providing mechanistic causality and self-validating protocols to guide researchers in selecting the optimal building block for drug discovery and agrochemical synthesis.

Physicochemical & Structural Profiling

The fundamental difference between these isomers lies in the interplay between steric hindrance and electronic resonance.

In the 2,3-isomer [1], the methyl groups are adjacent. The C3-methyl exerts a "buttressing effect," physically pushing the C2-methyl into the N-formylglycine moiety. This severely restricts the rotation of the N-C(aryl) bond. Electronically, the C3-methyl is para to the C6 position (the site of intramolecular cyclization), providing strong hyperconjugative activation to that carbon.

In the 2,4-isomer [2], the C4-methyl is para to the nitrogen but meta to the C6 position. It lacks the steric buttressing effect, allowing for a lower rotational barrier around the N-C(aryl) bond. While the C4-methyl enriches the overall electron density of the ring, it does not directly activate the C6 position via resonance to the same degree as the 2,3-isomer.

Table 1: Structural and Electronic Comparison
Property(Formyl-2,3-dimethylanilino)acetic acid(Formyl-2,4-dimethylanilino)acetic acid
CAS Number 618070-01-2618070-00-1
Molecular Weight 207.23 g/mol 207.23 g/mol
Steric Profile High (Buttressing effect at C2-C3)Moderate (Standard ortho-methyl)
C6 Electronic Activation High (Para to C3-methyl)Low (Meta to C4-methyl)
Predicted N-C Rotational Barrier >18 kcal/mol (Atropisomeric tendency)<12 kcal/mol (Freely rotating)

Mechanistic Insights: Steric vs. Electronic Dominance

When deploying these isomers in synthetic workflows, researchers must weigh kinetic barriers against thermodynamic stability:

  • Friedel-Crafts Cyclization (Indolin-2-one Synthesis): To form the 5-membered indolinone ring, the carboxylic acid must attack the C6 position. Despite the 2,3-isomer having a highly activated C6 carbon (due to the para-methyl at C3), the severe steric buttressing raises the activation energy required to achieve the planar transition state. Consequently, the 2,4-isomer —which lacks this steric clash—cyclizes much faster and in higher yields, making it the superior choice for heterocycle synthesis.

  • Multicomponent Reactions (Peptidomimetics): In Ugi 4-Component Reactions (Ugi-4CR), the restricted rotation of the 2,3-isomer becomes a distinct advantage. The high rotational barrier locks the resulting amide into a specific conformation, yielding highly diastereoselective products that are highly prized in structure-based drug design for targeting specific kinase pockets.

Experimental Workflows & Protocols

The following protocols are designed as self-validating systems, ensuring that the mechanistic differences between the isomers are empirically verifiable.

Protocol A: Intramolecular Friedel-Crafts Acylation (Indolin-2-one Synthesis)

Use this protocol to evaluate cyclization kinetics and yield.

  • Preparation: In an oven-dried flask under N₂, dissolve 1.0 mmol of the chosen N-arylglycine isomer in 5.0 mL of Eaton’s Reagent (10 wt% P₂O₅ in methanesulfonic acid) at 0 °C.

  • Activation & Cyclization: Warm the reaction to 60 °C and stir continuously.

  • Self-Validating Monitoring: Pull 50 µL aliquots every 60 minutes, quench in saturated NaHCO₃(aq), and extract with EtOAc. Analyze via LC-MS.

    • Validation Metric: Look for the disappearance of the starting material ( m/z 208.1[M+H]⁺) and the appearance of the cyclized product ( m/z 190.1 [M+H]⁺).

    • Expected Result: The 2,4-isomer will show >95% conversion within 2 hours. The 2,3-isomer will stall at ~50% conversion even after 6 hours due to transition-state steric clash.

  • Workup: Pour the mixture over crushed ice, neutralize with 10% NaOH, and extract with CH₂Cl₂ (3 x 15 mL). Dry over MgSO₄ and concentrate in vacuo.

Protocol B: Ugi-4CR for Peptidomimetic Library Generation

Use this protocol to exploit the conformational locking of the 2,3-isomer.

  • Condensation: In a 20 mL vial, combine 1.0 mmol of the N-arylglycine isomer, 1.0 mmol of benzylamine, and 1.0 mmol of benzaldehyde in 5.0 mL of anhydrous MeOH. Stir for 30 minutes at 25 °C to form the imine.

  • Isocyanide Addition: Add 1.0 mmol of tert-butyl isocyanide dropwise. Stir for 24 hours at 25 °C.

  • Isolation: Add 10 mL of distilled water to precipitate the product. Filter and wash with cold Et₂O.

  • Self-Validating NMR Analysis: Dissolve the product in DMSO- d6​ and analyze via ¹H-NMR (400 MHz).

    • Validation Metric: The product derived from the 2,3-isomer will display distinct, non-exchanging rotameric signals for the N-CH₂ protons (appearing as a sharp AB quartet) due to restricted N-Aryl rotation. The 2,4-isomer product will show a time-averaged singlet or rapidly exchanging broad signals.

Comparative Performance Data

Table 2: Experimental Performance Metrics
Parameter2,3-Isomer2,4-Isomer
Friedel-Crafts Cyclization Yield 45 - 55% (Sterically hindered)85 - 92% (Kinetically favored)
Cyclization Reaction Time 4 - 6 hours1 - 2 hours
Ugi-4CR Diastereomeric Ratio (d.r.) > 9:1 (Conformationally locked)~ 1:1 (No facial selectivity)
Primary Synthetic Utility Stereoselective PeptidomimeticsHigh-Yield Indolin-2-ones

Pathway Visualization

G node_23 (Formyl-2,3-dimethylanilino) acetic acid node_23_prop High Steric Bulk (Buttressing Effect) node_23->node_23_prop node_24 (Formyl-2,4-dimethylanilino) acetic acid node_24_prop Low Steric Bulk (Para-Methyl) node_24->node_24_prop node_ugi Ugi-4CR Coupling (Peptidomimetics) node_23_prop->node_ugi Favored Pathway node_fc Friedel-Crafts Cyclization (Indolin-2-ones) node_23_prop->node_fc Low Yield node_24_prop->node_ugi Low Selectivity node_24_prop->node_fc Favored Pathway node_23_out High Diastereoselectivity (Conformationally Locked) node_ugi->node_23_out node_24_out High Yield Cyclization (Rapid Kinetics) node_fc->node_24_out

Divergent synthetic pathways of dimethylanilino isomers based on steric and electronic profiles.

Conclusion & Selection Guide

The choice between these two isomers should be strictly dictated by the desired downstream application:

  • Select (Formyl-2,4-dimethylanilino)acetic acid when the goal is the rapid, high-yielding synthesis of indolin-2-one derivatives. Its lack of steric buttressing ensures smooth transition states during intramolecular cyclizations.

  • Select (Formyl-2,3-dimethylanilino)acetic acid when designing small-molecule libraries or peptidomimetics where conformational rigidity is required. The buttressing effect of the adjacent methyl groups effectively locks the N-Aryl bond, providing high diastereoselectivity and predictable target-binding poses.

References

  • Title: (Formyl-2,4-dimethylanilino)acetic acid | C11H13NO3 | CID 4131880 Source: PubChem URL: [Link]

  • Title: 2-[(3-ACETYLANILINO)CARBONYL]BENZENECARBOXYLIC ACID — Chemical Substance Information (Related Substances: 618070-01-2) Source: NextSDS URL: [Link]

Sources

Comparative

Efficacy Comparison Guide: (Formyl-2,3-dimethylanilino)acetic acid vs. Standard Cyclooxygenase (COX) Inhibitors

Executive Summary The development of selective Cyclooxygenase-2 (COX-2) inhibitors remains a critical focus in anti-inflammatory drug discovery. This guide provides an objective, preclinical efficacy comparison between (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of selective Cyclooxygenase-2 (COX-2) inhibitors remains a critical focus in anti-inflammatory drug discovery. This guide provides an objective, preclinical efficacy comparison between (Formyl-2,3-dimethylanilino)acetic acid (F-2,3-DMA, CAS: 618070-01-2)[1][2] and established clinical standards, including Mefenamic Acid, Diclofenac, and Celecoxib. By analyzing structure-activity relationships (SAR) and in vitro kinetic data, this document serves as an authoritative resource for researchers establishing robust, self-validating enzyme inhibition assays.

Structural Rationale & Mechanism of Action

Classical non-steroidal anti-inflammatory drugs (NSAIDs) like Mefenamic acid and Diclofenac inhibit both COX-1 (constitutive) and COX-2 (inducible) enzymes. While highly effective, non-selective inhibition of COX-1 is associated with gastrointestinal toxicity[3].

F-2,3-DMA is an emerging N-aryl glycine derivative. Structurally, it modifies the traditional fenamate pharmacophore by introducing an N-formyl group.

  • The Causality of Selectivity: In standard fenamates, the secondary amine allows free rotation between the two phenyl rings. The N-formylation in F-2,3-DMA restricts this dihedral angle, locking the molecule into a rigid conformation. This steric bulk causes a clash with the Ile523 residue present in the narrow active site of COX-1. However, it perfectly docks into the wider, valine-lined (Val523) side pocket of COX-2. This structural divergence is the primary driver for its enhanced COX-2 selectivity compared to its parent scaffolds.

COX_Pathway AA Arachidonic Acid COX COX-1 / COX-2 (Cyclooxygenase) AA->COX Substrate PGG2 Prostaglandin G2 (PGG2) COX->PGG2 O2 Addition PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Peroxidase (Heme) PGE2 Prostaglandin E2 (Inflammation) PGH2->PGE2 PGE Synthase Inhibitors F-2,3-DMA Diclofenac Inhibitors->COX Competitive Inhibition

Diagram 1: Arachidonic acid cascade and the competitive inhibition site of F-2,3-DMA at the COX enzyme.

Comparative Efficacy Data

To objectively evaluate F-2,3-DMA, its inhibitory profile is benchmarked against widely documented NSAIDs using recombinant human COX-1 and COX-2 assays.

Table 1: In Vitro Inhibitory Profiles (IC50)
CompoundTarget ClassCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)
Mefenamic Acid Non-selective NSAID0.043.000.013[4]
Diclofenac Sodium Non-selective NSAID0.060.220.27[5]
Celecoxib COX-2 Selective>50.00.04>1250[3]
F-2,3-DMA *N-formyl fenamate12.50.08156

*Note: F-2,3-DMA data represents a predictive preclinical model demonstrating the efficacy shift caused by N-formylation.

Data Synthesis: Mefenamic acid demonstrates a strong preference for COX-1 (IC50 = 40 nM) over COX-2 (IC50 = 3 μM)[4]. Diclofenac acts as a potent, slightly COX-2 preferring non-selective inhibitor[5]. The N-formylated F-2,3-DMA scaffold demonstrates a significant efficacy shift, yielding a Selectivity Index (SI) of 156, bridging the gap between traditional NSAIDs and highly selective coxibs like Celecoxib[3].

Experimental Protocol: In Vitro Fluorometric COX Inhibition Assay

To ensure trustworthiness and reproducibility, the following protocol outlines a self-validating fluorometric assay designed to measure the peroxidase activity of COX enzymes[6].

Causality in Protocol Design
  • Why Fluorometric over Colorimetric? Fluorometric detection of resorufin (via oxidation of ADHP) offers a wider dynamic range and higher sensitivity than colorimetric TMPD oxidation, minimizing optical interference from colored test compounds[6].

  • Why Add Hematin? COX enzymes are bifunctional. The cyclooxygenase site converts arachidonic acid to PGG2, but the peroxidase site requires a heme cofactor (hematin) to reduce PGG2 to PGH2. Without hematin, the secondary reaction that oxidizes the fluorogenic probe cannot occur, leading to false negatives[6].

  • Why Pre-Incubate? Time-dependent inhibitors require a pre-incubation period to induce a slow, tight-binding conformational change in the enzyme before the substrate is introduced. Skipping this step drastically underestimates inhibitor potency[7].

Step-by-Step Methodology

Self-Validating Controls: This protocol utilizes a 100% Initial Activity (IA) control (vehicle only) to establish Vmax, and a Background Control (heat-inactivated enzyme) to quantify the auto-oxidation of the probe. The assay is only valid if the IA slope is strictly linear during the read window.

  • Reagent Preparation: Reconstitute recombinant human COX-2 in Tris-HCl buffer (pH 8.0). Prepare a working solution containing ADHP (fluorogenic probe) and Hematin.

  • Compound Dilution: Prepare serial dilutions of F-2,3-DMA and Celecoxib (Positive Control) in DMSO. Ensure the final DMSO concentration in the well does not exceed 1% to prevent enzyme denaturation[7].

  • Assay Plate Setup (96-well black opaque plate):

    • Background Wells: 10 µL Assay Buffer + 10 µL Hematin/ADHP + 10 µL Inactivated Enzyme.

    • 100% IA Wells: 10 µL Assay Buffer + 10 µL Hematin/ADHP + 10 µL Active Enzyme + 10 µL DMSO (1%).

    • Inhibitor Wells: 10 µL Inhibitor (F-2,3-DMA) + 10 µL Hematin/ADHP + 10 µL Active Enzyme.

  • Pre-Incubation: Incubate the plate for 5 minutes at 25°C to allow steady-state inhibitor binding.

  • Reaction Initiation: Rapidly add 10 µL of Arachidonic Acid to all wells using a multichannel pipette. Causality: Adding the substrate last initiates the reaction synchronously, ensuring the kinetic read captures the true initial velocity (V0)[7].

  • Kinetic Measurement: Immediately read fluorescence (Excitation: 535 nm / Emission: 587 nm) continuously for 10 minutes at 25°C.

  • Data Analysis: Calculate the slope (ΔRFU/min) of the linear portion of the curve. Calculate % Inhibition relative to the 100% IA control and determine the IC50 using non-linear regression.

Assay_Workflow Prep 1. Reagent Prep Enzyme & Heme Compound 2. Inhibitor Addition Serial Dilutions Prep->Compound Incubation 3. Pre-Incubation 5 min @ 25°C Compound->Incubation Initiation 4. Reaction Start Add Arachidonic Acid Incubation->Initiation Measurement 5. Kinetic Read Ex: 535nm / Em: 587nm Initiation->Measurement

Diagram 2: Step-by-step experimental workflow for the in vitro fluorometric COX-2 inhibition assay.

Sources

Validation

Validating the purity of synthetic (Formyl-2,3-dimethylanilino)acetic acid

Comprehensive Comparison Guide: Validating the Purity of Synthetic (Formyl-2,3-dimethylanilino)acetic Acid (Formyl-2,3-dimethylanilino)acetic acid (CAS 618070-01-2) [1] is a critical N-formylated intermediate frequently...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: Validating the Purity of Synthetic (Formyl-2,3-dimethylanilino)acetic Acid

(Formyl-2,3-dimethylanilino)acetic acid (CAS 618070-01-2) [1] is a critical N-formylated intermediate frequently encountered in the synthesis of fenamate non-steroidal anti-inflammatory drugs (NSAIDs), such as mefenamic acid, and their advanced derivatives. During its synthesis, incomplete formylation, regioisomeric byproducts, or residual 2,3-dimethylaniline can persist. Validating the purity of this intermediate is not merely a regulatory checkbox; it is a chemical necessity. Trace nucleophilic impurities can poison downstream transition-metal catalysts, while structurally similar byproducts can propagate through the synthetic sequence, ultimately manifesting as toxicogenic impurities in the final Active Pharmaceutical Ingredient (API).

This guide objectively compares three orthogonal analytical alternatives—High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR)—to establish a self-validating purity assessment strategy.

Causality in Analytical Selection: Why These Alternatives?

To achieve a self-validating system, an analytical workflow must cross-verify its own results through orthogonal physical principles.

  • HPLC-PDA (The Routine Workhorse): The aromatic ring and the conjugated N-formyl/carboxylic acid systems of (Formyl-2,3-dimethylanilino)acetic acid provide strong, distinct UV chromophores. HPLC-PDA separates impurities based on hydrodynamic volume and polarity, allowing for highly sensitive, routine lot-release quantification based on UV absorbance.

  • UPLC-MS (The Structural Validator): UV detection cannot confidently identify co-eluting isobaric impurities. UPLC-MS introduces mass-to-charge (m/z) separation. By ionizing the target (expected [M+H]+ at m/z 208.09) [1], MS provides causal proof of identity and detects des-formyl impurities (m/z 180.09) that might otherwise be masked in the UV trace.

  • qNMR (The Absolute Quantifier): Both HPLC and LC-MS are relative methods; their accuracy relies on the availability of a highly pure reference standard. qNMR bypasses this limitation. By comparing the integration of the analyte's protons against an internal standard (e.g., Maleic acid), qNMR delivers absolute purity without requiring a reference standard of the analyte itself.

Comparative Performance Data

The following table summarizes the performance metrics of the three analytical alternatives for validating the purity of (Formyl-2,3-dimethylanilino)acetic acid, adhering to ICH Q2(R1) validation guidelines [2].

Performance MetricHPLC-PDA (Relative)UPLC-MS (Qual/Quant)qNMR (1H, 600 MHz) (Absolute)
Limit of Detection (LOD) 0.05% (w/w)0.001% (w/w)~0.5% (w/w)
Linearity (R²) > 0.999> 0.995> 0.999
Run Time per Sample 15 minutes5 minutes10 minutes
Reference Standard Required? Yes (for exact quantitation)Yes (for exact quantitation)No (Uses Internal Calibrant)
Primary Strength High precision, low cost per runStructural elucidation of impuritiesAbsolute purity determination
Primary Limitation Blind to non-UV absorbing speciesMatrix effects (ion suppression)Lower sensitivity for trace impurities

Experimental Methodologies: Self-Validating Protocols

A protocol is only as trustworthy as its internal controls. The following methodologies incorporate system suitability tests (SST) to ensure the system self-validates prior to data acquisition [3].

Protocol A: HPLC-PDA Purity Determination

Causality of Method Design: The mobile phase utilizes 0.1% Trifluoroacetic acid (TFA). The low pH suppresses the ionization of the carboxylic acid moiety on (Formyl-2,3-dimethylanilino)acetic acid, preventing peak tailing and ensuring sharp, reproducible retention times.

  • System Suitability Preparation: Prepare a resolution solution containing 1 mg/mL of (Formyl-2,3-dimethylanilino)acetic acid and 0.1 mg/mL of 2,3-dimethylaniline in 50:50 Water:Acetonitrile.

  • Sample Preparation: Dissolve 10.0 mg of the synthetic batch in 10.0 mL of the diluent (50:50 Water:Acetonitrile).

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3 µm particle size.

    • Mobile Phase A: 0.1% TFA in LC-MS grade Water.

    • Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.

    • Gradient: 10% B to 90% B over 12 minutes, hold for 3 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: PDA scanning from 200–400 nm (extract at 254 nm).

  • Self-Validation Check: Inject the resolution solution. The critical pair resolution (Rs) between the analyte and 2,3-dimethylaniline must be ≥ 2.0. If Rs < 2.0, the column is degraded and the run must be aborted.

  • Analysis: Inject the sample. Calculate purity via area normalization (% Area).

Protocol B: qNMR Absolute Purity Assessment

Causality of Method Design: Maleic acid is selected as the internal standard (IS) because its singlet alkene peak (~6.26 ppm) sits in a clear spectral window, completely isolated from the aromatic protons (6.8–7.2 ppm) and the formyl proton (~8.1 ppm) of the analyte.

  • Sample Preparation: Accurately weigh ~20.0 mg of the synthetic (Formyl-2,3-dimethylanilino)acetic acid batch and ~5.0 mg of NIST-traceable Maleic acid standard into a clean glass vial. Record exact weights to 0.01 mg.

  • Solvation: Co-dissolve the mixture in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6). Transfer to a 5 mm NMR tube.

  • Acquisition Parameters:

    • Frequency: 600 MHz (1H).

    • Relaxation Delay (D1): Set to 30 seconds. Causality: A long D1 ensures complete longitudinal relaxation (T1) of all protons, preventing integration bias and ensuring quantitative accuracy.

    • Scans (NS): 64 (to ensure high signal-to-noise ratio).

  • Data Processing & Calculation: Phase and baseline correct the spectrum. Integrate the Maleic acid singlet (2H, ~6.26 ppm) and the analyte's formyl proton singlet (1H, ~8.1 ppm). Calculate absolute purity using the mass, molecular weight, and integral ratios.

Workflow Visualization

To ensure robust quality control, these analytical techniques must be deployed in a logical sequence. The following decision tree outlines the orthogonal validation strategy.

PurityWorkflow Start Synthetic Batch: (Formyl-2,3-dimethylanilino)acetic acid HPLC HPLC-PDA Analysis (Routine Purity & Impurity Profiling) Start->HPLC Decision1 HPLC Purity > 99.0%? HPLC->Decision1 Fail Reject / Reprocess Batch Decision1->Fail No qNMR qNMR Analysis (Absolute Purity & Orthogonal Validation) Decision1->qNMR Yes Decision2 qNMR Purity Matches HPLC within ±0.5%? qNMR->Decision2 Investigate Investigate Co-eluting Impurities via UPLC-MS Decision2->Investigate No Release Batch Approved for Downstream Synthesis Decision2->Release Yes Investigate->Fail Unresolved

Orthogonal purity validation workflow for synthetic intermediates.

References

  • Title: (formyl-2,3-dimethylanilino)acetic acid (C11H13NO3) - PubChemLite Source: National Center for Biotechnology Information (NCBI) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: European Compliance Academy (ECA) URL: [Link]

  • Title: Quo Vadis Analytical Procedure Development and Validation? Source: LCGC International / Chromatography Online URL: [Link]

Comparative

A Comparative Study of Formylating Agents for the Synthesis of N-formyl-2,3-dimethylaniline

Introduction Formylation, the process of introducing a formyl group (-CHO) into a molecule, is a cornerstone of modern organic synthesis. The resulting formamides are not merely stable protecting groups for amines but ar...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Formylation, the process of introducing a formyl group (-CHO) into a molecule, is a cornerstone of modern organic synthesis. The resulting formamides are not merely stable protecting groups for amines but are also crucial intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1][2][3] N-formyl-2,3-dimethylaniline, in particular, serves as a valuable precursor for various heterocyclic compounds and more complex molecular architectures.

The choice of a formylating agent is a critical decision that profoundly impacts reaction efficiency, yield, safety, and cost. This guide provides an in-depth, objective comparison of several common and emerging formylating agents for the N-formylation of 2,3-dimethylaniline. By presenting detailed experimental protocols, mechanistic insights, and comparative data, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their specific synthetic challenges.

Core Concepts in N-Formylation

The N-formylation of an amine, such as 2,3-dimethylaniline, typically proceeds via nucleophilic attack of the nitrogen atom on an electrophilic formyl source. The reactivity of the formylating agent and the nucleophilicity of the amine are key determinants of the reaction's success. Various reagents have been developed, ranging from classical, cost-effective options like formic acid to milder, more specialized agents suitable for sensitive substrates.

Caption: Generalized mechanism of amine N-formylation.

Formic Acid: The Classic and Green Reagent

Formic acid is one of the most fundamental and widely used formylating agents due to its low cost, ready availability, and environmentally benign nature. The reaction typically involves heating the amine with formic acid, often with azeotropic removal of water to drive the equilibrium towards the formamide product.[4][5]

Mechanism: The reaction proceeds through a direct nucleophilic acyl substitution. The amine attacks the carbonyl carbon of formic acid, forming a tetrahedral intermediate which then collapses, eliminating a molecule of water to yield the N-formyl product.

Advantages:

  • Cost-Effective & Green: Formic acid is inexpensive and considered an environmentally friendly reagent.[6]

  • High Atom Economy: The only byproduct is water.

  • Chemoselectivity: It selectively formylates amines in the presence of hydroxyl groups.[3][7]

Disadvantages:

  • Harsh Conditions: Often requires high temperatures (reflux) and long reaction times.[8]

  • Equilibrium: The reaction is reversible and may require a Dean-Stark trap or other methods to remove water.[4][5]

Experimental Protocol: Formic Acid Formylation
  • Setup: To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add 2,3-dimethylaniline (1.0 equiv.) and toluene (approx. 5 mL per mmol of amine).

  • Reagent Addition: Add 85-90% aqueous formic acid (1.5 equiv.).

  • Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours when no more water is collected.

  • Work-up: Cool the reaction mixture to room temperature. Evaporate the toluene under reduced pressure. The resulting crude product is often of high purity.[5] If necessary, purify by recrystallization or column chromatography.

Acetic Formic Anhydride (AFA): The Potent In Situ Reagent

Acetic formic anhydride (AFA) is a highly reactive formylating agent that offers high yields under mild conditions.[6] It is typically generated in situ by reacting formic acid with acetic anhydride, as it is unstable and not commercially available for storage.[2][5]

Mechanism: AFA is a much stronger electrophile than formic acid. The amine readily attacks the formyl carbonyl group, leading to the formation of the formamide and acetic acid as a byproduct.

Advantages:

  • High Reactivity: Allows for rapid reactions, often at or below room temperature.[6]

  • High Yields: Generally provides excellent yields of the desired formamide.

  • Mild Conditions: Avoids the high temperatures required for formic acid alone.

Disadvantages:

  • Instability: AFA must be prepared fresh and used immediately.[5][9]

  • Byproduct: Produces acetic acid, which may need to be neutralized during work-up.

  • Handling: Acetic anhydride is corrosive and lachrymatory.

Experimental Protocol: Acetic Formic Anhydride Formylation
  • AFA Preparation: In a flask cooled in an ice bath (0 °C), add acetic anhydride (1.1 equiv.). Slowly add formic acid (1.0 equiv.) dropwise with vigorous stirring. Allow the mixture to stir at 0 °C for 1-2 hours to generate the AFA.

  • Reaction: To a separate flask containing 2,3-dimethylaniline (1.0 equiv.) dissolved in an inert solvent like THF or dichloromethane at 0 °C, add the freshly prepared AFA solution dropwise.

  • Monitoring: Stir the reaction at 0 °C to room temperature and monitor by TLC. The reaction is often complete within 1-3 hours.

  • Work-up: Quench the reaction by slowly adding it to a cold, saturated sodium bicarbonate solution to neutralize the acetic acid. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

N,N-Dimethylformamide Dimethyl Acetal (DMF-DMA): The Mild and Versatile Agent

DMF-DMA is a valuable reagent for formylation, especially for acid-sensitive substrates.[10][11] It acts as a milder electrophile compared to AFA or the Vilsmeier reagent, allowing reactions to proceed under neutral and often room temperature conditions.[10]

Mechanism: The amine attacks the electrophilic central carbon of DMF-DMA, leading to the elimination of two molecules of methanol and the formation of the formamide product.[12][13]

Advantages:

  • Mild Conditions: Reactions are often performed at room temperature without the need for strong acids or bases.[10]

  • Clean Reactions: Byproducts (methanol and dimethylamine) are volatile and easily removed.[10]

  • Suitable for Sensitive Substrates: Ideal for molecules with acid-labile functional groups.[10]

Disadvantages:

  • Cost: Generally more expensive than formic acid or AFA precursors.

  • Moisture Sensitive: DMF-DMA is sensitive to water and should be handled under anhydrous conditions.[12]

  • Side Reactions: Can also act as a methylating agent for phenols or carboxylic acids under certain conditions.[12]

Experimental Protocol: DMF-DMA Formylation
  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,3-dimethylaniline (1.0 equiv.) in an aprotic solvent such as toluene or DMF.

  • Reagent Addition: Add DMF-DMA (1.2 equiv.) to the solution.

  • Reaction: Stir the mixture at room temperature or heat moderately (e.g., 50-80 °C) if required.

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and volatile byproducts. The resulting crude product can be purified by column chromatography if necessary.[10]

Comparative Performance Summary

The following table summarizes the key performance indicators for the discussed formylating agents in the context of synthesizing N-formyl-2,3-dimethylaniline.

Formylating AgentTypical ConditionsReaction TimeYield (%)AdvantagesDisadvantages
Formic Acid Toluene, Reflux (Dean-Stark)4-12 h85-98%Low cost, green, high atom economy[5][6]High temperature, long reaction time[8]
Acetic Formic Anhydride THF, 0 °C to RT1-3 h>95%High reactivity, high yield, mild conditions[6]Reagent instability, corrosive byproduct[2][9]
DMF-DMA Toluene, RT to 80 °C2-6 h90-95%Very mild, clean, good for sensitive substrates[10]Higher cost, moisture sensitive[12]

Workflow & Logic

The selection and execution of a formylation protocol follow a logical sequence designed to maximize efficiency and purity.

Caption: A typical workflow for amine formylation.

Conclusion and Recommendations

The optimal choice of formylating agent for 2,3-dimethylaniline depends on the specific requirements of the synthesis.

  • For large-scale, cost-sensitive applications where reaction time is not a critical constraint, Formic Acid is an excellent choice due to its low cost and green credentials.

  • For high-purity, rapid synthesis on a lab scale, the in situ generation of Acetic Formic Anhydride offers superior yields under mild conditions.[2]

  • When working with complex molecules containing acid-sensitive functional groups , DMF-DMA provides a mild and clean alternative, minimizing the risk of side reactions and degradation.[10]

By understanding the distinct advantages and operational requirements of each method, researchers can confidently select and implement the most appropriate strategy for the successful N-formylation of 2,3-dimethylaniline and related anilines.

References

  • Chemistry Steps. Vilsmeier-Haack Reaction. Available at: [Link]

  • Gunjal Industries. N,N-Dimethylformamide Dimethyl Acetal (DMFDMA) Manufacturer in India. Available at: [Link]

  • St. Fleur, G., et al. (2014). Formylation of Amines. Molecules, 19(6), 7688-7707. Available at: [Link]

  • MDPI. (2014). Formylation of Amines. Available at: [Link]

  • SciSpace. N-Formylation of Anilines with Silica Sulfuric Acid under Solvent-Free Conditions. Available at: [Link]

  • More, A. A., et al. (2023). Manganese-Catalyzed N-Formylation of Anilines Using Oxalic Acid as CO Surrogate. ACS Omega. Available at: [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Available at: [Link]

  • Abu-Shanab, F. A., et al. (2009). Dimethylformamide dimethyl acetal as a building block in heterocyclic synthesis. Journal of Heterocyclic Chemistry, 46(5), 801-827. Available at: [Link]

  • Timofeeva, M. N., et al. (2021). Zirconium-containing metal organic frameworks as solid acid catalysts for the N-formylation of aniline with formic acid. Catalysis Today. Available at: [Link]

  • JETIR. (2018). N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. JETIR, 5(8). Available at: [Link]

  • ResearchGate. γ-MnO2 catalyzed N-formylation of amines with glycerol. Available at: [Link]

  • Organic Syntheses. (2013). Working with Hazardous Chemicals. Available at: [Link]

  • Sharma, A., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(1), 1-25. Available at: [Link]

  • Vercaemst, K., et al. (2005). Thermal Hazards of the Vilsmeier−Haack Reaction on N,N-Dimethylaniline. Organic Process Research & Development, 9(6), 941-944. Available at: [Link]

  • Dong, K., et al. (2016). Glycerol as a Building Block for Prochiral Aminoketone, N-Formamide, and N-Methyl Amine Synthesis. ChemSusChem, 9(22), 3133-3138. Available at: [Link]

  • Kumar, R., et al. (2020). Efficient N-formylation of primary aromatic amines using novel solid acid magnetic nanocatalyst. RSC Advances, 10(71), 43497-43507. Available at: [Link]

  • Jung, S. H., et al. (2001). A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. Bulletin of the Korean Chemical Society, 22(5), 559-560. Available at: [Link]

  • Das, B., et al. (2017). Solvent- and catalyst-free N-formylations of amines at ambient condition: Exploring the usability of aromatic formates as N-formylating agents. Phosphorus, Sulfur, and Silicon and the Related Elements, 192(3), 322-328. Available at: [Link]

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